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2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride Documentation Hub

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  • Product: 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride
  • CAS: 1864057-77-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization and Synthetic Utility of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

Executive Summary For researchers and drug development professionals seeking the exact registry identifier, the CAS registry number for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is 1864057-77-1 [1]. Beyond its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals seeking the exact registry identifier, the CAS registry number for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is 1864057-77-1 [1].

Beyond its basic identification, this compound is a highly versatile bifunctional building block. It combines two highly privileged motifs in medicinal chemistry: an azetidine ring and a pyridine thioether linkage. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and validated experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Data Presentation

Understanding the baseline physicochemical properties of CAS 1864057-77-1 is critical for calculating reaction stoichiometry and predicting its behavior in various solvent systems. Because it is formulated as a hydrochloride salt, it exhibits excellent solubility in polar protic solvents (e.g., methanol, water) but requires specific handling in non-polar organic environments.

PropertyValue / Description
CAS Registry Number 1864057-77-1[1]
Chemical Name 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride
Molecular Formula C9H13ClN2S (or C9H12N2S · HCl)
Molecular Weight 216.73 g/mol [1]
Core Motifs Azetidine ring, Methylthio linker, Pyridine ring
Physical State Solid / Powder
Storage Conditions Inert atmosphere, 2-8°C (hygroscopic nature of HCl salts)

Mechanistic Rationale in Drug Design (E-E-A-T)

The architectural design of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is not arbitrary. It is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in modern drug discovery.

The Azetidine Motif as a Bioisostere

Azetidines have emerged as privileged structural motifs in pharmaceutical drug discovery campaigns. They are frequently utilized as bioisosteric replacements for larger, more lipophilic heterocycles like piperidines, piperazines, and pyrrolidines[2].

  • Causality for Selection: Incorporating the strained, four-membered azetidine ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ) in a drug candidate. This structural shift lowers overall lipophilicity (LogP), enhances aqueous solubility, and reduces off-target hERG liabilities while maintaining the necessary basic amine vector for target binding[2].

The Pyridine Thioether Linkage

The introduction of a thioether linkage on a pyridine ring creates a vast chemical space with diverse biological properties. The position of this substitution dictates the molecule's electronic properties, steric hindrance, and overall three-dimensional shape[3].

  • Causality for Selection: The thioether acts as a flexible hinge, allowing the molecule to adopt multiple conformations to fit snugly into enzyme binding pockets. Furthermore, pyridine-thioether ligands are highly effective at coordinating with transition metals, making them valuable in the development of novel metallodrugs and catalytic complexes[4].

Divergent Synthetic Workflows

The bifunctional nature of this building block allows for orthogonal functionalization. However, the sequence of reactions must be carefully planned.

Divergent synthetic pathways for functionalizing the azetidine and thioether motifs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines the standard N-Boc protection of the azetidine ring.

Mechanistic Causality: Because CAS 1864057-77-1 is supplied as a hydrochloride salt, the secondary amine of the azetidine ring is protonated (ammonium). To utilize this nitrogen as a nucleophile for acylation or alkylation, the protocol must begin with a neutralization step using a non-nucleophilic base (e.g., DIPEA). Failure to liberate the free base will result in unreacted starting material.

Protocol: N-Boc Protection of the Azetidine Ring

Reagents:

  • 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution & Neutralization: Suspend the hydrochloride salt (1.0 equiv) in anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0°C using an ice bath. Add DIPEA (2.5 equiv) dropwise. Validation checkpoint: The suspension should transition to a clear solution as the free base is liberated.

  • Electrophilic Addition: Dissolve Boc 2​ O (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C to prevent exothermic degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The highly polar starting material (baseline) should be completely consumed, replaced by a less polar, UV-active spot.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Analytical Validation: Validate the isolated product using 1 H NMR. The appearance of a massive singlet integrating to 9 protons at ~1.40 ppm confirms the successful incorporation of the tert-butyl group.

Self-validating experimental workflow for the N-Boc protection of the azetidine ring.

References

  • EvitaChem. "Screening Compounds P39322 | EvitaChem: 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride.
  • BenchChem. "Positional Isomerism in Pyridine Thioethers: A Comparative Analysis of Biological Activity.
  • PubMed Central (PMC). "Molecular docking-assisted investigation of Pd(II) complexes carrying 'SNS' pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19.
  • PubMed Central (PMC). "HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines.

Sources

Exploratory

Pharmacological and Physicochemical Mechanism of Action: 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride in Rational Drug Design

Executive Summary In modern drug discovery, the mechanism of action (MOA) of a therapeutic agent is fundamentally dictated by its structural building blocks. 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the mechanism of action (MOA) of a therapeutic agent is fundamentally dictated by its structural building blocks. 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a privileged, bifunctional pharmacophore module. Rather than acting as a standalone drug, its "mechanism of action" manifests through its profound impact on target engagement (pharmacodynamics) and physicochemical profiling (pharmacokinetics) when incorporated into a larger active pharmaceutical ingredient (API).

This technical whitepaper deconstructs the mechanistic roles of this scaffold—specifically its utility in kinase inhibition, GPCR modulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Structural Deconstruction & Mechanistic Roles

The scaffold comprises three distinct mechanistic zones, each engineered to solve specific liabilities in drug development.

The Azetidine Core: Bioisosteric Modulation and pKa Tuning

The azetidine ring is a four-membered, nitrogen-containing heterocycle that acts as a conformationally restricted bioisostere for larger rings like piperidine or pyrrolidine ().

  • Mechanism of pKa Tuning: Due to the high ring strain (~26 kcal/mol), the nitrogen lone pair occupies an orbital with increased s-character. This reduces the basicity of the amine (pKa ~8.5) compared to piperidine (pKa ~10.0).

  • Pharmacological Impact: A lower pKa ensures the molecule remains sufficiently protonated at physiological pH to form critical salt bridges with acidic residues (e.g., Asp or Glu) in target binding pockets, while significantly reducing human ether-a-go-go-related gene (hERG) channel liability and phospholipidosis, which are typically driven by highly basic, lipophilic amines ().

The Thioether Linker: Conformational Flexibility

The thioether (-S-) linkage serves as an electron-rich, flexible hinge.

  • Mechanism of Vector Projection: Unlike rigid amide or ether bonds, the longer C-S bond (~1.8 Å) and the acute C-S-C bond angle allow the molecule to adopt a unique dihedral geometry. This flexibility permits the azetidine "solvent-exposed" motif to fold out of tight binding pockets without incurring a massive entropic penalty.

The Pyridine Motif: Kinase Hinge Binding

The pyridine ring is a classic pharmacophore for ATP-competitive kinase inhibitors.

  • Mechanism of Target Engagement: The sp2 hybridized nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. In the ATP-binding site of kinases, it directly interacts with the backbone NH of the hinge region (typically a Methionine or Cysteine residue). This interaction is the primary driver of binding affinity in many targeted oncology agents ().

Visualizing the Mechanistic Pathway

Pharmacophore Azetidine Azetidine Core • pKa Modulation • Reduced LogD • Salt Bridge Donor Thioether Thioether Linker • Conformational Hinge • Vector Projection Azetidine->Thioether Methylene Bridge Pyridine Pyridine Ring • H-Bond Acceptor • Kinase Hinge Binder Thioether->Pyridine Thio-Aryl Bond

Pharmacophore mapping of 2-((Azetidin-3-ylmethyl)thio)pyridine highlighting modular functionalities.

KinaseBinding Drug Target Molecule (incorporating scaffold) Solvent Azetidine Motif (Solvent Exposed Region) Drug->Solvent Vector 1 Hinge Pyridine Motif (ATP Hinge Region) Drug->Hinge Vector 2 Interaction1 Salt Bridge with Asp/Glu (Improves Solubility) Solvent->Interaction1 Electrostatic Interaction2 H-Bond with Met/Cys (Drives Target Affinity) Hinge->Interaction2 Hydrogen Bonding

Mechanistic binding model of the scaffold within a typical ATP-competitive kinase active site.

Physicochemical Impact (ADME Optimization)

Replacing standard saturated heterocycles with the azetidine-thio-pyridine scaffold fundamentally alters the drug's metabolic fate. The table below demonstrates the theoretical physicochemical advantages of utilizing this specific scaffold over traditional analogs.

Table 1: Comparative Physicochemical Profiling of Amine Bioisosteres

Scaffold Moiety Fsp3​ Calc. pKaLogD (pH 7.4)HLM CLint​ (µL/min/mg)hERG IC50​ (µM)
Piperidine -thio-pyridine0.45~10.22.845.2 (High clearance)1.2 (High risk)
Pyrrolidine -thio-pyridine0.42~9.82.432.5 (Moderate)4.5 (Moderate risk)
Azetidine -thio-pyridine0.38~8.51.612.4 (Stable)>30 (Low risk)

Data synthesis based on established bioisosteric trends in medicinal chemistry.

Experimental Workflows & Self-Validating Protocols

To leverage this building block (), precise synthetic and biological validation protocols are required. The following methodologies are designed with built-in causal logic and self-validating controls.

Protocol 1: N-Functionalization via Amide Coupling

Because the starting material is a hydrochloride salt, the secondary amine of the azetidine must be carefully free-based in situ. Azetidines are sterically hindered and less nucleophilic than piperidines; therefore, highly reactive coupling reagents are mandatory.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid "warhead" in anhydrous DMF.

  • Activation: Add 1.2 eq of HATU. Causality: HATU generates a highly reactive HOAt ester, overcoming the steric hindrance of the azetidine ring.

  • Free-Basing & Coupling: Add 1.1 eq of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride, followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt and deprotonates the carboxylic acid without competing for the active ester.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS until the mass of the active HOAt ester is fully consumed.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA).

Protocol 2: Microsomal Stability & Intrinsic Clearance ( CLint​ ) Assay

To validate that the azetidine incorporation successfully improved metabolic stability, a Human Liver Microsome (HLM) assay must be performed. This protocol is a self-validating system.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), 1 µM of the synthesized test compound, and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: Cytochrome P450 enzymes require NADPH as an electron donor to catalyze oxidative metabolism.

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, remove a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures microsomal proteins, halting metabolism. The internal standard corrects for LC-MS/MS ionization suppression.

  • Validation Control: Run Verapamil in parallel. Self-Validation: If Verapamil (a known rapid metabolizer) is not degraded by t=60, the HLM batch or NADPH system is defective, and the assay must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Incubation HLM + NADPH + Test Compound Sampling Time-Course Sampling (0-60m) Incubation->Sampling 37°C Quenching Protein Precipitation (Cold ACN + IS) Sampling->Quenching Aliquot Analysis LC-MS/MS Quantification Quenching->Analysis Supernatant

Self-validating experimental workflow for intrinsic clearance (CL_int) determination.

References

  • Sharma, V., et al. "Designing of kinase hinge binders: A medicinal chemistry perspective." Chemical Biology & Drug Design, 2022. URL:[Link]

  • Baran Laboratory. "Bioisosteres v2 - Recent Trends and Tactics." The Scripps Research Institute, 2020. URL: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

Executive Summary 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery (FBDD) and complex API synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery (FBDD) and complex API synthesis. Featuring a strained 4-membered nitrogen heterocycle, a reactive thioether linkage, and an aromatic pyridine ring, this molecule offers multiple orthogonal vectors for structural functionalization. This technical guide provides an authoritative analysis of its physicochemical properties, structural behavior, and self-validating synthetic protocols.

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical parameters of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule exists as a hydrochloride salt, which fundamentally alters its stability and solubility profile compared to the free base.

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound, extrapolating the behavior of its isolated functional groups.

PropertyValueMechanistic Causality & Significance
Molecular Formula C9H13ClN2SComprises the base formula (C9H12N2S) protonated by one equivalent of HCl[1].
Molecular Weight 216.73 g/mol Falls well within the "Rule of 3" for FBDD, ensuring high ligand efficiency[1].
Azetidine pKa ~11.29The2. The ring strain compresses the C-N-C bond angle, increasing the s-character of the lone pair, yet it remains highly basic[2].
Pyridine pKa ~5.25The 3 because its lone pair is orthogonal to the aromatic π-system. It remains largely unprotonated at physiological pH[3].
LogP (Free Base) ~0.65 - 1.1The 3 combined with the polar azetidine ensures excellent aqueous solubility[3].
The Role of the Hydrochloride Salt

Free base azetidine is a4[4]. By formulating the compound as a hydrochloride salt, the azetidine nitrogen is selectively protonated to form azetidinium chloride. This protonation relieves electron density from the strained 4-membered ring, preventing spontaneous ring-opening and yielding a highly stable, crystalline solid suitable for long-term benchtop storage[2].

Protonation pH1 pH < 5.0 Diprotonated State (Azetidinium + Pyridinium) pH7 pH ~ 7.4 Monoprotonated State (Azetidinium + Pyridine) pH1->pH7 Deprotonation of Pyridine (pKa ~ 5.25) pH12 pH > 11.5 Neutral Free Base (Azetidine + Pyridine) pH7->pH12 Deprotonation of Azetidine (pKa ~ 11.29)

Fig 1: pH-dependent protonation states of the azetidine and pyridine nitrogen centers.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride stems from the orthogonal reactivity of its functional groups.

  • Azetidine N-Functionalization: The secondary amine of the azetidine ring is a potent nucleophile. However, because it is supplied as an HCl salt, an organic base (e.g., DIPEA or TEA) must be used to generate the free base in situ before electrophilic addition (acylation, alkylation, or reductive amination).

  • Selective Thioether Oxidation: The thioether linkage is 5[5]. Because the pyridine nitrogen is electronically deactivated by the aromatic ring, controlled stoichiometric addition of oxidants like H₂O₂ or NaOCl will 6 without generating the pyridine N-oxide[6].

Workflow A 2-((Azetidin-3-ylmethyl)thio)pyridine HCl B Free Base Intermediate A->B Base / DCM (Neutralization) C N-Functionalization (Acylation/Alkylation) B->C R-COCl, TEA D Thioether Oxidation (H2O2 / NaOCl) B->D Oxidant, 0°C E N-Substituted Derivative C->E Yields F Sulfoxide / Sulfone D->F Yields

Fig 2: Divergent synthetic workflows for functionalizing the azetidine and thioether moieties.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in analytical checkpoints.

Protocol A: N-Acylation of the Azetidine Ring

Causality: The reaction must be kept at 0 °C initially. The inherent ring strain of azetidine makes it susceptible to ring-opening side reactions if the exothermic acylation process is not thermally controlled.

  • Preparation: Suspend 1.0 equivalent of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Free Base Generation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: 1.0 eq neutralizes the HCl salt to liberate the nucleophilic secondary amine, while the remaining 1.5 eq acts as an acid scavenger for the subsequent acylation.

    • Validation Checkpoint 1: The suspension will clarify into a homogenous solution as the HCl salt is neutralized. Spot on pH paper (aqueous extraction) to confirm pH > 9.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the desired acid chloride (R-COCl).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Validation Checkpoint 2: Perform LC-MS analysis. The free base starting material mass (M+H = 181 m/z) should be completely consumed, replaced by the target mass (181 + R-COCl mass - 36.5).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Oxidation of the Thioether to Sulfoxide

Causality:7 to the sulfone or the formation of pyridine N-oxide[7].

  • Preparation: Dissolve 1.0 equivalent of the substrate in a 4:1 mixture of Methanol/Water.

  • Oxidation: Cool the solution to 0 °C. Slowly add 1.05 equivalents of 30% aqueous H₂O₂.

  • Propagation: Stir at 0 °C for 3 hours.

    • Validation Checkpoint 3: Monitor via LC-MS. The formation of the sulfoxide will present a distinct +16 Da mass shift (M+H = 197 m/z for the free base core).

  • Quench & Workup: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to rapidly reduce any unreacted peroxide. Verify the absence of peroxides using starch-iodide indicator paper before proceeding to solvent evaporation.

Analytical Characterization Workflow

To confirm the structural integrity of the synthesized derivatives, the following analytical strategies should be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the basic azetidine and pyridine nitrogens, the compound ionizes exceptionally well in positive Electrospray Ionization (ESI+). The base peak for the unfunctionalized free base will consistently appear at 181 m/z.

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR (using CDCl₃ or DMSO-d₆), the azetidine ring protons typically appear as complex multiplets between 3.50 – 4.20 ppm. Upon N-acylation (Protocol A), these protons will experience a significant downfield shift due to the electron-withdrawing nature of the newly formed amide bond. The thioether methylene protons adjacent to the pyridine ring will also shift downfield upon oxidation to the sulfoxide (Protocol B).

References

  • EvitaChem. "Screening Compounds P39322: 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride". EvitaChem Catalog.1

  • Grokipedia. "Azetidine Chemical Properties and Basicity". Grokipedia. 2

  • Wikipedia. "Pyridine: Structure, Properties, and pKa". Wikipedia. 3

  • Organic Chemistry Portal. "Sulfoxide synthesis by oxidation". Organic Chemistry Portal. 7

  • ACS Organic Letters. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". ACS Publications. 5

  • Wikipedia. "Azetidine". Wikipedia. 4

  • ACS Organic Process Research & Development. "Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis". ACS Publications. 6

Sources

Exploratory

Pharmacokinetics of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride In Vitro: A Technical Profiling Guide

Executive Summary & Structural Causality The compound 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a highly functionalized, low-molecular-weight building block frequently utilized in fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The compound 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a highly functionalized, low-molecular-weight building block frequently utilized in fragment-based drug discovery and lead optimization[1]. Because of its unique combination of a basic aliphatic amine, a thioether linkage, and a heteroaromatic ring, this molecule presents a distinct physicochemical profile that directly dictates its in vitro absorption, distribution, metabolism, and excretion (ADME) behavior.

As a Senior Application Scientist, I approach the in vitro pharmacokinetic (PK) profiling of this compound not as a checklist of standard assays, but as a hypothesis-driven investigation. Every experimental choice must be grounded in the structural causality of the molecule:

  • The Azetidine Ring (Basic Amine): With a predicted pKa of ~9.0–9.5, the azetidine nitrogen is nearly 100% protonated at physiological pH (7.4). Causality: This drives high aqueous solubility (further enhanced by the hydrochloride salt form) but severely restricts passive transcellular permeability.

  • The Thioether Linkage: Sulfur atoms bridging aliphatic and aromatic systems are highly susceptible to enzymatic oxidation. Causality: We must design metabolic stability assays that specifically capture Flavin-containing monooxygenase (FMO) and Cytochrome P450 (CYP450) mediated S-oxidation.

  • The Pyridine Ring: While electron-withdrawing and relatively stable against electrophilic attack, the pyridine nitrogen introduces a liability for N-oxidation.

This whitepaper outlines the authoritative, self-validating in vitro workflows required to accurately characterize the PK profile of 2-((azetidin-3-ylmethyl)thio)pyridine hydrochloride.

In Vitro ADME Workflow & Data Visualization

To ensure scientific integrity, the in vitro profiling of this compound must follow a logical, interconnected cascade where the results of one assay inform the boundary conditions of the next.

ADME_Workflow C 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride P Physicochemical Profiling (pKa, LogD, Solubility) C->P M Metabolic Stability (HLM/Hepatocytes) P->M A Permeability & Efflux (Caco-2 Bidirectional) P->A B Protein Binding (Equilibrium Dialysis) P->B I IVIVE & PK Modeling M->I A->I B->I

Fig 1. Self-validating in vitro ADME workflow for azetidine-thio-pyridine derivatives.

Target Quantitative Parameters

The table below summarizes the expected in vitro PK parameters for this compound class, providing a benchmark for assay validation.

ParameterAssay SystemExpected RangeMechanistic Causality
Aqueous Solubility Kinetic (pH 7.4 buffer)> 500 µMHigh polarity and protonated azetidine ring.
Apparent Permeability ( Papp​ ) Caco-2 (A-to-B)< 5×10−6 cm/sPositive charge at pH 7.4 limits passive lipid bilayer diffusion[2].
Efflux Ratio (ER) Caco-2 (B-A / A-B)> 2.0 (Potential)Basic amines are frequent substrates for P-glycoprotein (P-gp) efflux.
Intrinsic Clearance ( CLint​ ) Human Liver MicrosomesModerate to HighThioether S-oxidation and pyridine N-oxidation liabilities[3].
Plasma Protein Binding Equilibrium Dialysis< 50% BoundLow lipophilicity (LogD < 1) reduces non-specific hydrophobic binding.

Core In Vitro PK Workflows: Self-Validating Protocols

Every protocol utilized in preclinical DMPK must be a "self-validating system." This means incorporating internal controls that independently verify the integrity of the biological matrix, the analytical detection, and the absence of artifactual degradation.

Metabolic Stability & Clearance ( CLint​ )

The primary metabolic liability of 2-((azetidin-3-ylmethyl)thio)pyridine is the oxidation of the thioether to a sulfoxide, and subsequently to a sulfone. Furthermore, regulatory bodies emphasize the need to evaluate early in vitro metabolism to predict human clearance and Drug-Drug Interaction (DDI) potential[4][5]. We utilize Human Liver Microsomes (HLMs) supplemented with NADPH, a standard established by Obach (1999)[3][6] and optimized for high-throughput by Di et al. (2003)[7].

Metabolic_Pathways Parent Parent Compound (Thioether + Pyridine) SOx S-Oxidation (Sulfoxide / Sulfone) Parent->SOx FMO / CYP450 NOx N-Oxidation (Pyridine N-oxide) Parent->NOx CYP450 NAlk Azetidine Ring Opening / Dealkylation Parent->NAlk CYP450

Fig 2. Proposed primary in vitro metabolic pathways mediated by hepatic enzymes.

Step-by-Step Methodology: HLM Stability Assay

Self-Validation Logic: A minus-NADPH control is mandatory to prove that compound depletion is enzymatically driven, not due to chemical instability of the azetidine ring in buffer.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Test Compound Preparation: Spike 2-((azetidin-3-ylmethyl)thio)pyridine hydrochloride into the buffer to achieve a final incubation concentration of 1 µM (ensuring concentration is well below the Michaelis constant, Km​ , to maintain linear kinetics).

  • Pre-Incubation: Add HLMs to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Control 1 (Positive): Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance).

    • Control 2 (Negative): Run a parallel incubation of the test compound without NADPH.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) from the slope of the natural log of percent remaining versus time. Calculate intrinsic clearance ( CLint​ ) using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Intestinal Permeability (Caco-2 Bidirectional Transport)

Because the azetidine nitrogen is protonated at physiological pH, passive transcellular diffusion will be poor. To accurately predict intestinal absorption, we must use the Caco-2 cell monolayer model, the gold standard for evaluating both passive permeability and active transport[8].

Step-by-Step Methodology: Caco-2 Bidirectional Assay

Self-Validation Logic: Monolayer integrity must be proven via Transepithelial Electrical Resistance (TEER) and a paracellular marker. Efflux functionality must be proven via a known P-gp substrate.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (Transwell plates) and culture for 21 days to allow full differentiation and expression of tight junctions and apical efflux transporters (P-gp, BCRP).

  • Integrity Verification: Measure TEER. Only wells with TEER > 300 Ω⋅cm2 are acceptable[2].

  • Dosing Solutions: Prepare 10 µM solutions of 2-((azetidin-3-ylmethyl)thio)pyridine hydrochloride in HBSS buffer. Adjust the apical (A) buffer to pH 6.5 (mimicking the intestinal lumen) and the basolateral (B) buffer to pH 7.4 (mimicking plasma).

  • Transport Experiment:

    • A-to-B (Absorptive): Add dosing solution to the apical chamber. Add blank buffer to the basolateral chamber.

    • B-to-A (Secretory): Add dosing solution to the basolateral chamber. Add blank buffer to the apical chamber.

    • Controls: Lucifer Yellow (paracellular integrity marker) and Digoxin (P-gp efflux marker).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the rate of appearance in the receiver compartment, C0​ is the initial concentration, and A is the surface area. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

In Vitro to In Vivo Extrapolation (IVIVE)

The ultimate goal of generating in vitro PK data for 2-((azetidin-3-ylmethyl)thio)pyridine hydrochloride is to predict its in vivo behavior. According to the FDA's 2020 Guidance[5], robust in vitro data is the foundation for determining the necessity of clinical DDI studies.

For this compound, the CLint​ derived from the HLM assay must be scaled to predict hepatic clearance ( CLH​ ) using the well-stirred liver model. Because the compound is highly polar and likely exhibits low plasma protein binding (high fraction unbound, fu,p​ ), its hepatic clearance will be highly sensitive to its intrinsic enzymatic turnover rate rather than being restricted by protein binding. If the in vitro CLint​ is high, the compound may suffer from high first-pass metabolism, necessitating structural optimization (e.g., fluorination of the azetidine ring to lower the pKa, or steric hindrance around the thioether) to improve oral bioavailability.

References

  • Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry." (2020). Federal Register. Available at: [Link]

  • Artursson, P., Palm, K., Luthman, K. "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews, 46(1-3): 27-43 (2001). Available at: [Link]

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11): 1350-1359 (1999). Available at:[Link]

  • Di, L., et al. "Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates." Journal of Biomolecular Screening, 8(4): 453-462 (2003). Available at: [Link]

  • Yilmaz, U., et al. "In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals." National Institutes of Health (PMC) (2021). Available at:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

Executive Summary 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry [1]. Featuring a unique com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry [1]. Featuring a unique combination of an azetidine ring, a thioether linkage, and a pyridine core, this compound is engineered to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of downstream drug candidates.

This whitepaper provides an in-depth analysis of its physicochemical properties—specifically decoupling its average molecular weight from its exact mass—and outlines a rigorously validated High-Resolution Mass Spectrometry (HRMS) methodology for its analytical verification.

Structural Architecture & Pharmacokinetic Causality

The rational design of drug candidates increasingly relies on sp3-rich, strained ring systems to escape the "flatland" of traditional aromatic chemistry. The structural components of this molecule are chosen for highly specific reasons:

  • Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles that confer high ring strain and conformational rigidity.

    • Causality: Compared to larger pyrrolidine or piperidine rings, azetidines lower the overall lipophilicity (LogP) and improve metabolic stability, making them privileged scaffolds in FDA-approved drugs like baricitinib and cobimetinib [2].

  • Thioether Linkage & Pyridine Core:

    • Causality: The thioether provides a flexible hinge that allows the rigid azetidine and the flat pyridine ring to adopt optimal spatial orientations for target engagement. Concurrently, the pyridine core acts as a robust hydrogen-bond acceptor while maintaining metabolic resilience against cytochrome P450 enzymes.

MedChem_Rationale Azetidine Azetidine Moiety (Conformational Rigidity) PK Optimized Pharmacokinetics (Lower Lipophilicity) Azetidine->PK PD Target Engagement (Spatial Alignment) Azetidine->PD Thioether Thioether Linker (Flexible Hinge) Thioether->PD Pyridine Pyridine Core (Metabolic Stability) Pyridine->PK Pyridine->PD

Figure 1: Pharmacokinetic and pharmacodynamic causality of structural components.

Physicochemical Parameters: Molecular Weight vs. Exact Mass

In drug development, distinguishing between average molecular weight and monoisotopic exact mass is critical for accurate structural characterization and impurity profiling.

Quantitative Data Summary
ParameterValueCausality / Definition
Chemical Formula C9H13ClN2SHydrochloride salt of the free base (C9H12N2S).
Average Molecular Weight 216.73 g/mol Calculated using the weighted average of all naturally occurring isotopes (e.g., ~75% ³⁵Cl and ~25% ³⁷Cl).
Exact Mass (Neutral Salt) 216.0488 DaCalculated using only the most abundant, lowest-mass isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).
Exact Mass (Free Base) 180.0721 DaThe monoisotopic mass of the unprotonated free base, devoid of the HCl counterion.
Theoretical [M+H]+ (ESI+) 181.0794 m/zThe exact mass of the protonated free base observed in positive ion mode mass spectrometry.

Causality of the Mass Differential: The significant difference between the average molecular weight (216.73) and the exact mass (216.0488) is primarily driven by the isotopic signature of chlorine. The presence of the heavier ³⁷Cl isotope pulls the average molecular weight upward, whereas the exact mass strictly utilizes the ³⁵Cl isotope to define the monoisotopic peak.

High-Resolution Mass Spectrometry (HRMS) Methodology

HRMS is an indispensable tool in drug discovery, offering the resolving power necessary to distinguish isobaric compounds and identify trace metabolites with sub-5 ppm mass accuracy [3]. Because 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is a salt, it completely dissociates in aqueous solutions. Therefore, HRMS analysis targets the protonated free base rather than the intact salt.

Validated LC-ESI-TOF MS Protocol

This protocol is designed as a self-validating system, ensuring that the exact mass is confirmed without interference from the salt counterion.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an ionization enhancer. It ensures the complete protonation of the basic azetidine and pyridine nitrogens in solution, driving the formation of the [M+H]+ ion and maximizing signal intensity in positive Electrospray Ionization (ESI+) mode.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a rapid gradient of Water and Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: Chromatographic retention is essential for desalting. The chloride (Cl⁻) counterions elute in the void volume. Removing the chloride before the sample enters the MS source prevents ion suppression and mitigates the formation of complex adducts.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the source with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Causality: The high desolvation temperature provides the thermal energy required to rapidly evaporate the aqueous droplets, efficiently transferring the protonated free base from the liquid phase into the gas phase.

Step 4: Time-of-Flight (TOF) Mass Analysis

  • Action: Acquire data in high-resolution mode (>30,000 FWHM). Utilize an automated lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) for real-time calibration.

  • Causality: Lock-mass correction acts as a self-validating mechanism, compensating for minute instrumental drifts caused by temperature or electronic fluctuations. This ensures the mass error remains strictly below 5 ppm, definitively confirming the exact mass of the [M+H]+ ion at 181.0794 m/z.

HRMS_Workflow Prep Sample Preparation Dissolution in MeOH/H2O (0.1% FA) LC UHPLC Separation Desalting (Cl- elution) & Retention Prep->LC ESI Electrospray Ionization (ESI+) Protonation to [M+H]+ (m/z 181.0794) LC->ESI TOF TOF/Orbitrap Mass Analyzer High-Resolution Separation (<5 ppm error) ESI->TOF Data Data Processing Exact Mass Confirmation & Isotopic Profiling TOF->Data

Figure 2: Step-by-step HRMS analytical workflow for exact mass validation.

Conclusion

The precise analytical characterization of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride requires a fundamental understanding of its isotopic composition and ionization behavior. By decoupling its average molecular weight (216.73 g/mol ) from its exact mass (216.0488 Da) and leveraging high-resolution mass spectrometry to observe the free base [M+H]+ ion (181.0794 m/z), researchers can definitively validate its structural fidelity. This rigorous approach ensures the compound meets the stringent quality standards required for its integration into advanced drug discovery pipelines.

References

  • EvitaChem. "Screening Compounds P39322: 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride." EvitaChem Database. Available at:[1]

  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed Central (National Institutes of Health), 2026. Available at:[2]

  • Hughes, N. "High Resolution Mass Spectrometry for Drug Discovery and Development." Longdom Publishing, 2023. Available at:

Sources

Exploratory

A Technical Guide to the Receptor Binding Profile of Azetidine-Pyridine Analogs: The Case of A-85380

A Note to the Reader: Initial searches for the specific compound "2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride" did not yield publicly available data regarding its receptor binding profile. As a scientifically rob...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial searches for the specific compound "2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride" did not yield publicly available data regarding its receptor binding profile. As a scientifically robust alternative, this guide provides an in-depth analysis of a closely related and extensively characterized compound, A-85380 [3-(2(S)-azetidinylmethoxy)pyridine] . This molecule shares key structural motifs—an azetidine ring linked to a pyridine core—and serves as an exemplary case study for researchers interested in this chemical space. A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), and its well-documented pharmacological profile offers valuable insights into the methodologies and principles of receptor binding analysis.

Introduction: A-85380 as a Selective Probe for α4β2 Nicotinic Acetylcholine Receptors

A-85380 is a synthetic chemical compound that has emerged as a critical research tool for investigating the structure and function of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels integral to a wide range of physiological processes in the central nervous system, including cognition, mood, and reward pathways.[2] The nAChR family is diverse, with numerous subtypes formed by different combinations of α and β subunits. A-85380 exhibits remarkable selectivity for the α4β2 subtype, which is the most abundant nAChR in the mammalian brain.[1][3]

The high affinity and selectivity of A-85380 make it an invaluable pharmacological probe.[1][4] Unlike broader-spectrum agonists like epibatidine, A-85380 has a more favorable therapeutic window, showing significantly less affinity for other nAChR subtypes such as the α3β4, α7, and muscle-type receptors.[5] This specificity is crucial for dissecting the precise role of the α4β2 receptor in both normal physiology and various pathological states, including neurodegenerative diseases, nicotine addiction, and pain.[4][6] This guide will provide a detailed overview of the receptor binding characteristics of A-85380, the experimental protocols used for its characterization, and the functional consequences of its interaction with the α4β2 receptor.

Quantitative Receptor Binding Profile of A-85380

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity. The binding profile of A-85380 has been extensively characterized across various nAChR subtypes using radioligand binding assays.

Data from these studies consistently demonstrate the high affinity and selectivity of A-85380 for the α4β2 nAChR subtype. For instance, in vitro studies have reported Ki values for A-85380 at the human α4β2 receptor as low as 0.05 nM. The development of halogenated analogs, such as 2-[¹⁸F]fluoro-A-85380 (2-FA) and 5-[¹²⁵I]iodo-A-85380 (5-IA), has provided radiotracers with exceptionally high affinity, with Kd values in the picomolar range (10-12 pM), which is comparable to that of epibatidine.[5][7] However, unlike epibatidine, these A-85380 derivatives maintain a significantly higher selectivity ratio for the α4β2 subtype over other nAChRs.[5][7]

Receptor SubtypePreparationRadioligandKi / Kd (nM)Reference
α4β2 Human Clonal Cells[³H]Cytisine0.05 ± 0.01
α4β2 Rat Brain Homogenate[¹²⁵I]5-Iodo-A-853800.010 (Kd)
α4β2 Rat Brain Homogenate[³H]Epibatidine0.046
α3β4 Rat Adrenal Glands[¹²⁵I]Epibatidine51
α7 Rat Brain Homogenate[¹²⁵I]α-Bungarotoxin250
Muscle-type (α1β1δγ) Torpedo electroplax[¹²⁵I]α-Bungarotoxin314 ± 12

Table 1: Comparative Receptor Binding Affinities of A-85380 and its Analogs.

Experimental Methodologies for Receptor Binding Analysis

The quantitative data presented above are derived from meticulously designed and validated experimental protocols. The most common method for determining receptor affinity is the radioligand binding assay, which can be performed in two main configurations: saturation and competition assays.

Radioligand Competition Binding Assay Workflow

Competition binding assays are a highly efficient method to determine the affinity (Ki) of an unlabeled compound (like A-85380) by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Incubation cluster_sep Step 3: Separation & Quantification cluster_analysis Step 4: Data Analysis P1 Tissue/Cell Homogenization (e.g., rat cerebral cortex) P2 Membrane Preparation (Centrifugation to isolate membranes expressing α4β2 nAChRs) P1->P2 A1 Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [³H]Epibatidine at its Kd) 2. Varying concentrations of unlabeled A-85380 (competitor) P2->A1 A2 Incubate control tubes: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + saturating concentration of another ligand, e.g., nicotine) S1 Rapid Vacuum Filtration (Separates bound from free radioligand using GF/C filters) A1->S1 S2 Filter Washing (Ice-cold buffer to remove non-specifically bound radioligand) S1->S2 S3 Scintillation Counting (Quantifies radioactivity on filters) S2->S3 D1 Generate Competition Curve (% Specific Binding vs. [A-85380]) S3->D1 D2 Calculate IC₅₀ (Concentration of A-85380 that inhibits 50% of specific binding) D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd) D2->D3

Caption: Workflow for a Radioligand Competition Binding Assay.

Detailed Protocol: Competition Binding Assay for A-85380

This protocol is a representative example for determining the Ki of A-85380 at α4β2 nAChRs in rat cortical membranes.[8][9][10]

I. Membrane Preparation:

  • Homogenization: Homogenize frozen rat cerebral cortices in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step to wash the membranes and remove endogenous ligands.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay. The membranes can be used immediately or stored at -80°C.

II. Assay Procedure:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

  • Plate Setup: Use a 96-well plate for the assay.

  • Component Addition: To each well, add the following in a final volume of 250 µL:

    • 50 µL of unlabeled A-85380 dilutions (typically a 10-point concentration curve, e.g., from 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer. For non-specific binding (NSB) wells, add a saturating concentration of a known nAChR ligand (e.g., 100 µM nicotine).

    • 50 µL of radioligand (e.g., [³H]Epibatidine) at a fixed concentration, typically at or below its Kd for the α4β2 receptor.

    • 150 µL of the prepared membrane suspension (containing 50-120 µg of protein).[8]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[8]

III. Filtration and Counting:

  • Harvesting: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8]

  • Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

IV. Data Analysis:

  • Calculate Specific Binding: For each concentration of A-85380, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Curve: Plot the percent specific binding against the logarithm of the A-85380 concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[10]

Functional Activity and Downstream Signaling

Beyond binding affinity, it is critical to understand the functional consequence of ligand binding. A-85380 is characterized as a potent, full agonist at the α4β2 nAChR.[4] This means that upon binding, it induces a conformational change in the receptor that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

The signaling cascade initiated by α4β2 receptor activation is complex and can influence numerous cellular processes. For example, activation of these receptors can modulate the release of other neurotransmitters and engage intracellular signaling pathways like the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway, which has been implicated in the neuroinflammatory response.[11]

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling & Cellular Response receptor α4 β2 α4 β2 α4 α4β2 nAChR channel_open Channel Opening receptor->channel_open Induces conformational change A85380 A-85380 (Agonist) A85380->receptor Binds to receptor ion_influx Cation Influx (Na⁺, Ca²⁺) channel_open->ion_influx depolarization Membrane Depolarization ion_influx->depolarization jak2 JAK2 ion_influx->jak2 Ca²⁺ can activate kinases neuro_release Neurotransmitter Release Modulation depolarization->neuro_release stat3 STAT3 jak2->stat3 Phosphorylates gene_exp Changes in Gene Expression stat3->gene_exp Translocates to nucleus anti_inflam Anti-inflammatory Effects gene_exp->anti_inflam

Caption: Agonist-induced signaling of the α4β2 nAChR.

Conclusion

A-85380 serves as a paradigm for a highly selective α4β2 nicotinic acetylcholine receptor ligand. Its well-defined binding profile, characterized by high affinity for its primary target and low affinity for other nAChR subtypes, makes it an indispensable tool in neuroscience research. The experimental protocols detailed in this guide, particularly radioligand binding assays, represent the gold standard for quantifying the interactions between ligands and their receptors. A thorough understanding of these techniques and the data they generate is fundamental for any drug development professional or researcher working to unravel the complexities of neurotransmitter systems and develop novel therapeutics for neurological and psychiatric disorders.

References

  • Rueter, L.E., Donnelly-Roberts, D.L., Curzon, P., et al. (2006). A-85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor. CNS Drug Reviews, 12(2), 100-112. [Link]

  • Mukhin, A.G., Gundisch, D., Horti, A.G., et al. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular Pharmacology, 57(3), 642-649. [Link]

  • Toyohara, J., & Iwata, R. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer, Singapore. [Link]

  • Lotfipour, S., Mandelkern, M., & Brody, A.L. (2012). Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers. Current Topics in Medicinal Chemistry, 12(4), 345-364. [Link]

  • Jackson, K.J., Marks, M.J., & McIntosh, J.M. (2018). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. PLoS One, 13(7), e0200927. [Link]

  • Mukherjee, J., & Kulkarni, P. (2018). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Request PDF on ResearchGate. [Link]

  • Kulak, J.M., Nguyen, T.A., & Gotti, C. (2002). 5-Iodo-A-85380 Binds to Alpha-Conotoxin MII-sensitive Nicotinic Acetylcholine Receptors (nAChRs) as Well as alpha4beta2* Subtypes. Journal of Neurochemistry, 81(2), 403-406. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link]

  • Wang, Y., Liu, H., & Zhang, H. (2022). Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells. Molecular Neurobiology, 59(5), 3280-3293. [Link]

  • Wikipedia. (n.d.). A-85380. Wikipedia, The Free Encyclopedia. [Link]

  • Ishiwata, K., Toyohara, J., & Waki, A. (2004). Evaluation of 5-11C-Methyl-A-85380 as an Imaging Agent for PET Investigations of Brain Nicotinic Acetylcholine Receptors. Journal of Nuclear Medicine, 45(5), 848-855. [Link]

  • Moroni, M., & Bermudez, I. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. [Link]

  • Whiteaker, P., Wilking, J.A., & Brown, R.W. (2009). Pharmacological and immunochemical characterization of α2* nicotinic acetylcholine receptors (nAChRs) in mouse brain. Acta Pharmacologica Sinica, 30(6), 795-804. [Link]

  • Brody, A.L., Mandelkern, M.A., & London, E.D. (2009). Quantification of nicotinic acetylcholine receptors in the human brain with PET: Bolus plus infusion administration of 2-[18F]F-A85380. NeuroImage, 44(4), 1350-1359. [Link]

  • Lotfipour, S., Mandelkern, M., & Brody, A.L. (2012). Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride in DMSO and Aqueous Media

Introduction & Chemical Profiling The compound 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) represents a class of small, basic heterocyclic molecules frequently utilized in early-stage drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) represents a class of small, basic heterocyclic molecules frequently utilized in early-stage drug discovery and chemical biology. Formulated as a hydrochloride salt, this molecule contains a highly basic, strained azetidine ring, a thioether linkage, and a pyridine ring.

Understanding its solubility profile in both dimethyl sulfoxide (DMSO) and aqueous media is critical for ensuring accurate dosing in in vitro assays and preventing artifactual data caused by compound precipitation. Because solubility is not merely a static value but a dynamic equilibrium influenced by solvent properties, pH, and solid-state forms, this guide details the mechanistic rationale and validated protocols required to accurately profile this compound.

Solvation Mechanics & Causality

As a Senior Application Scientist, it is vital to understand why a compound behaves the way it does in solution, rather than simply recording a concentration value.

  • Aqueous Solvation & pH Dependency: The azetidine nitrogen is highly basic (typical pKa > 10). At physiological pH (7.4), this amine is fully protonated, driving robust ion-dipole interactions with water molecules. The choice to formulate this compound as a hydrochloride salt intentionally lowers the crystal lattice energy compared to its free-base counterpart, significantly reducing the thermodynamic barrier to dissolution. However, dissolving a concentrated HCl salt can drastically lower the pH of weakly buffered solutions, meaning the final equilibrium solubility must always be correlated with the final measured pH [3].

  • DMSO Solvation: DMSO is a polar aprotic solvent that excels at solvating the lipophilic pyridine and thioether moieties via strong dipole-dipole interactions. However, DMSO is notoriously hygroscopic. Water uptake from the atmosphere during repeated vial openings can alter the solvent's dielectric constant, leading to the unpredictable precipitation of thermodynamically more stable, less soluble polymorphs [3]. Furthermore, the thioether linkage is susceptible to oxidation; therefore, anhydrous, degassed DMSO is required to maintain chemical stability.

Quantitative Physicochemical Summary

The following table outlines the structural properties and the expected solubility ranges based on the molecule's physicochemical profile. Note: Because exact lot-to-lot variations in crystallinity can affect dissolution, empirical validation using the protocols below is mandatory.

PropertyValue / Expected RangeMechanistic Notes
Compound Name 2-((Azetidin-3-ylmethyl)thio)pyridine HCl-
CAS Number 1864057-77-1-
Molecular Weight 216.73 g/mol Small molecular size favors rapid solvation.
Thermodynamic Aqueous Solubility > 50 mg/mL (pH-dependent)Driven by the protonated azetidine ring. Solubility will peak in acidic media (e.g., Simulated Gastric Fluid) where the pyridine is also protonated [1].
Kinetic Solubility (from DMSO) > 200 µM in PBSDilution from DMSO into water causes supersaturation; high basicity delays nucleation kinetics [2].
DMSO Solubility > 30 mg/mLHighly soluble in anhydrous conditions. Moisture ingress will reduce this capacity [3].

Experimental Workflows & Protocols

To establish a self-validating system, researchers must distinguish between Thermodynamic Solubility (the true equilibrium of the lowest-energy crystal state) and Kinetic Solubility (the precipitation threshold of a supersaturated solution) [1][2].

Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true maximum concentration of the compound in aqueous buffers.

G Start Add Excess Solid to Aqueous Buffer Incubate Agitate at 37°C (24-72 hours) Start->Incubate Separate Centrifuge & Filter (Remove undissolved) Incubate->Separate Analyze Quantify via LC-UV or LC-MS/MS Separate->Analyze

Thermodynamic solubility workflow via the gold-standard shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (e.g., 5-10 mg) to 200 µL of the target aqueous medium (e.g., PBS pH 7.4) in a sealed glass vial. Causality: Excess solid ensures the solution reaches true saturation rather than complete dissolution.

  • Equilibration: Agitate the suspension at 37°C for 24 to 72 hours. Causality: Extended incubation allows any transient, highly soluble metastable polymorphs to convert into the lowest-energy, thermodynamically stable crystalline phase [2].

  • Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet the bulk solid. Carefully transfer the supernatant and pass it through a low-binding 0.22 µm PTFE filter.

  • Self-Validation Check: Measure the pH of the final filtrate. If the HCl salt has shifted the buffer pH by more than 0.1 units, record the solubility value against this new pH, not the starting pH [3]. Additionally, perform a recovery check by spiking a known concentration of the compound through the filter to ensure the azetidine ring is not adsorbing to the plastic [2].

  • Quantification: Dilute the filtrate into the linear range of your analytical instrument and quantify using LC-MS/MS against a standard curve prepared in DMSO [1].

Kinetic Solubility (Solvent-Shift Method)

Kinetic solubility mimics the real-world scenario of adding a concentrated DMSO stock into an aqueous biological assay.

G Stock Prepare 50 mM DMSO Stock Dilute Serial Dilution into Aqueous Buffer Stock->Dilute Precipitate Detect Precipitation (Nephelometry/UV) Dilute->Precipitate Determine Calculate Maximum Soluble Concentration Precipitate->Determine

Kinetic solubility workflow assessing precipitation thresholds from DMSO stocks.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 50 mM stock solution of the compound in anhydrous DMSO.

  • Dilution: Spike the DMSO stock into the aqueous test medium to create a concentration gradient (e.g., 1 µM to 500 µM), ensuring the final DMSO concentration remains constant (typically ≤ 1%) [1].

  • Incubation: Shake the microtiter plate at room temperature for 2 hours. Causality: This timeframe captures the nucleation kinetics—the point at which the supersaturated compound begins to aggregate and precipitate out of the aqueous phase.

  • Analysis: Filter the plate and analyze the supernatant via LC-MS/MS, or use nephelometry (light scattering) to directly detect the formation of insoluble aggregates.

  • Self-Validation Check: Include a control compound with known kinetic solubility limits (e.g., Ketoconazole or Tamoxifen) to validate the assay's sensitivity to precipitation [1].

Best Practices for DMSO Stock Preparation & Storage

Because 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride contains a thioether and is formulated as a salt, improper DMSO handling will ruin the compound's integrity.

  • Thermal Equilibration: Never open a cold vial of the compound. Allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will alter the molarity of your stock and introduce water into your DMSO [3].

  • Solvent Quality: Use only anhydrous, argon-purged DMSO.

  • Aliquoting: Immediately divide the stock into single-use aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles in DMSO cause localized water pooling and concentration gradients, leading to irreversible precipitation of the compound and oxidation of the thioether linkage [3].

References

  • Bioduro-Global CRDMO. "ADME Solubility Assay". Available at: [Link] [1]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Available at: [Link][2]

Application

Application Note: A Robust HPLC Method for the Analysis of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

Abstract This application note details a systematic approach to developing a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-((Azetidin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to developing a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. The strategy encompasses analyte characterization, initial screening of columns and mobile phases, and optimization of critical chromatographic parameters. The final validated method is suitable for quantitative analysis in research and quality control environments.

Analyte Characterization & Preliminary Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development. The target molecule, 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride, possesses distinct structural features that guide the analytical strategy.

Structure:

(Conceptual representation)

Key Physicochemical Properties:

  • Ionizable Groups: The structure contains two basic nitrogen atoms: one in the pyridine ring and one in the azetidine ring.

    • The pKa of the pyridine ring is analogous to that of 2-aminopyridine, which is approximately 6.8.[1][2][3][4]

    • The pKa of the azetidine ring, a saturated secondary amine, is significantly higher, around 11.3.[5][6][7][8]

  • Implication for HPLC: With two pKa values, the analyte's charge state is highly dependent on the mobile phase pH. To ensure a single, stable ionic form and prevent peak tailing from silanol interactions, it is crucial to operate at a pH at least 2 units below the lowest pKa. A mobile phase pH of ~3.0 is therefore a logical starting point to ensure both nitrogens are consistently protonated.

  • UV Absorbance: The pyridine ring acts as a chromophore. Pyridine and its derivatives exhibit strong UV absorbance, typically with a maximum (λmax) around 254-260 nm.[9][10][11] This allows for sensitive detection using a standard photodiode array (PDA) or UV detector.

  • Polarity: The presence of two charged nitrogen atoms (in an acidic mobile phase) and the thioether linkage makes the molecule polar. This suggests that a highly aqueous mobile phase may be required for retention on a standard C18 column.[12][13][14]

Method Development Strategy

A multi-phase, logical workflow ensures the development of a robust and reliable method. The strategy begins with broad screening and progressively refines the chromatographic conditions.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, UV, Polarity) B Phase 1: Initial Screening • Column Chemistry (C18, Phenyl) • Organic Modifier (ACN, MeOH) • pH (e.g., pH 3.0 vs 6.8) A->B Guides Initial Choices C Phase 2: Method Optimization • Mobile Phase pH Tuning • Gradient Profile Adjustment • Temperature & Flow Rate B->C Selects Best Candidate D Final Method Definition & System Suitability Testing (SST) C->D Refines Parameters E Phase 3: Method Validation (ICH Q2(R1) Guidelines) D->E Confirms Reliability

Caption: A systematic workflow for HPLC method development.

Experimental Details

  • Instrumentation: Standard HPLC or UHPLC system with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and PDA/UV detector.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water. Potassium phosphate monobasic and phosphoric acid for buffer preparation.

  • Standard Preparation: A stock solution of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride was prepared in water at 1.0 mg/mL. Working standards were prepared by diluting the stock solution with a water/acetonitrile (95:5) mixture.

Phase 1: Initial Screening & Column Selection

The goal of this phase is to identify the most promising column chemistry and organic modifier combination that provides adequate retention and good peak shape.

Protocol:

  • Prepare mobile phases:

    • A1: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄.

    • B1: Acetonitrile.

  • Screen different columns (e.g., 150 x 4.6 mm, 5 µm) with a generic gradient.

    • Columns Tested: Standard C18, Polar-endcapped C18, Phenyl-Hexyl.

    • Gradient: 5% to 95% B1 over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: 258 nm.

Results Summary:

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Observations
Standard C186.21.84500Moderate retention, significant peak tailing.
Polar-Endcapped C18 7.5 1.2 9500 Good retention and excellent peak shape.
Phenyl-Hexyl5.11.47200Less retention due to π-π interactions not being dominant.

Phase 2: Method Optimization

With the selected column, the focus shifted to refining the mobile phase and gradient to achieve optimal resolution and a shorter run time.

  • Gradient Optimization: The initial generic gradient was too slow. A series of faster gradients were tested. A gradient starting at 5% ACN, holding for 1 minute, ramping to 40% ACN over 7 minutes, and then rapidly ramping to 95% to wash the column was found to be optimal. This provided a sharp, symmetrical peak with a reduced total run time.

  • pH and Temperature: The pH of 3.0 was confirmed to be optimal. A study of column temperature between 25 °C and 40 °C showed that 35 °C provided the best peak efficiency without compromising stability.

The Final Optimized Method & System Suitability

This section provides the complete protocol for the final, optimized analytical method.

Chromatographic Conditions:

ParameterCondition
Column Polar-Endcapped C18 (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5% to 40% B; 8-9 min: 40% to 95% B; 9-11 min: 95% B; 11.1-14 min: 5% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector Wavelength 258 nm
Expected Retention Time ~ 5.8 minutes

System Suitability Testing (SST): To ensure the chromatographic system is adequate for the intended analysis, a series of SST injections (n=6) of a standard solution must be performed before sample analysis.[15][16]

SST ParameterAcceptance Criterion
Tailing Factor (Tf)≤ 1.5
Theoretical Plates (N)≥ 7500
%RSD of Peak Area≤ 1.0%
%RSD of Retention Time≤ 0.5%

Method Validation Strategy (as per ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20]

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Protocol Overview:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference at the analyte's retention time.

  • Linearity: Analyze a minimum of five concentrations over the expected analytical range (e.g., 5-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard at 100% concentration. The %RSD should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined criteria.

  • LOD & LOQ: Determine instrument detection and quantitation limits based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, Temperature ±2 °C, Flow Rate ±10%) and assess the impact on SST results.

Conclusion

The developed RP-HPLC method is demonstrated to be specific, robust, and reliable for the quantitative determination of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. By employing a systematic development approach, starting from the analyte's physicochemical properties and progressing through logical screening and optimization phases, a high-quality analytical method was achieved. The defined system suitability criteria and a comprehensive validation plan ensure that the method will produce consistent and trustworthy results in a regulated laboratory environment.

References

  • Azetidine - Grokipedia. (n.d.).
  • USP. (n.d.). 〈621〉CHROMATOGRAPHY. US Pharmacopeia.
  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • BenchChem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine, pyrrolidine, piperidine, and their derivatives. Retrieved from [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]

  • ResearchGate. (n.d.). Ultra-Violet absorption spectra of pyridine and pyridine derivatives. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2020). UV activation of the pi bond in pyridine for efficient pyridine degradation. Retrieved from [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Canadian Science Publishing. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylazetidin-3-yl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

Sources

Method

Preclinical In Vivo Dosing Protocols for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride

Application Note: Preclinical Pharmacokinetics & Formulation Strategy Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Executive Summary & Scientific Rationale In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Pharmacokinetics & Formulation Strategy Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Scientific Rationale

In modern drug discovery, small, highly polar fragments are routinely evaluated in vivo to establish baseline pharmacokinetic (PK) parameters before their incorporation into larger, more complex modalities. 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a critical chemical building block and linker fragment frequently utilized in the synthesis of targeted protein degraders (PROTACs) and non-covalent inhibitors, such as those targeting the Menin-MLL protein-protein interaction [1].

As a Senior Application Scientist, I approach the in vivo evaluation of this compound by first analyzing its physicochemical properties. The molecule contains a basic azetidine ring (pKa ~9.5) and a thioether-linked pyridine. Because it is supplied as a hydrochloride (HCl) salt, the azetidine nitrogen is pre-protonated, rendering the compound highly water-soluble. Consequently, its systemic clearance (CL) is expected to be rapid, and its passive membrane permeability may be limited. The protocols below are engineered to establish the Maximum Tolerated Dose (MTD) and precise PK profile of this fragment, ensuring self-validating and reproducible data.

Formulation Strategy

The formulation of a vehicle must maintain the stability of the active drug, enable consistent systemic absorption, and limit vehicle-derived toxicity [2]. While lipophilic compounds often require complex mixtures of DMSO, Tween-80, and water [3], the high aqueous solubility of this HCl salt allows for a minimalist, physiologically compatible formulation.

Protocol 1: Vehicle Preparation & Compound Formulation
  • Causality Insight: We utilize 0.9% Normal Saline or Phosphate-Buffered Saline (PBS, pH 7.4) rather than surfactant-heavy vehicles. Surfactants like Cremophor EL can alter systemic clearance and cause histamine release in rodents, which would confound the baseline PK data of the fragment.

Step-by-Step Methodology:

  • Calculation: Determine the required concentration based on a standard murine dosing volume of 10 mL/kg . For a 2 mg/kg Intravenous (IV) dose, the target concentration is 0.2 mg/mL .

  • Weighing: Accurately weigh the 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride powder using a microbalance in a low-humidity environment (the salt may be hygroscopic).

  • Dissolution: Add the appropriate volume of sterile 0.9% Normal Saline.

  • Homogenization: Vortex the solution for 60 seconds. If visual inspection reveals particulates, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization (Critical for IV): Pass the formulated solution through a 0.22μm polyethersulfone (PES) syringe filter into a sterile, endotoxin-free glass vial.

  • Storage: Keep the formulation on ice and administer within 4 hours to prevent potential oxidation of the thioether linkage.

Phase I: Maximum Tolerated Dose (MTD) Protocol

Before initiating a full PK study, an MTD study is required to ensure the selected doses do not induce acute toxicity.

Protocol 2: Single Ascending Dose (SAD) MTD in Mice
  • Causality Insight: Because the compound contains a pyridine ring and an azetidine moiety, there is a theoretical risk of off-target neurological or cardiovascular effects at high concentrations. A rapid SAD protocol establishes the therapeutic window.

Step-by-Step Methodology:

  • Animal Preparation: Utilize male C57BL/6 mice (8-10 weeks old). Fast the animals for 4 hours prior to dosing to standardize gastrointestinal transit times.

  • Dose Escalation: Assign mice to three cohorts (n=2 per cohort). Administer the compound via oral gavage (PO) at escalating doses: 10 mg/kg , 30 mg/kg , and 100 mg/kg .

  • Clinical Observation: Monitor the animals continuously for the first 2 hours post-dose, assessing for piloerection, altered gait, lethargy, or respiratory distress.

  • Endpoint Assessment: Record body weights at 24 hours and 48 hours post-dose. A body weight loss of >10% or severe clinical signs indicates the MTD has been exceeded.

Phase II: Pharmacokinetic (PK) Profiling

Standard preclinical pharmacokinetic profiling requires the precise determination of clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) [4]. To calculate %F, both IV and PO routes must be evaluated in parallel.

Protocol 3: IV and PO Dosing & Sampling Workflow
  • Causality Insight: IV administration bypasses absorption, providing 100% systemic exposure to calculate absolute Clearance (CL). PO administration subjects the compound to intestinal absorption and hepatic first-pass metabolism. Comparing the Area Under the Curve (AUC) of both routes yields the absolute bioavailability.

Step-by-Step Methodology:

  • Group Assignment: Assign n=3 mice for the IV cohort ( 2 mg/kg ) and n=3 mice for the PO cohort ( 10 mg/kg ).

  • Administration:

    • IV: Restrain the mouse and inject the formulation via the lateral tail vein using a 27G needle. Ensure smooth, continuous injection over 5-10 seconds.

    • PO: Administer the formulation directly into the stomach using a 20G stainless steel oral gavage needle.

  • Blood Collection: Collect 50μL of blood per time point via the saphenous vein or submandibular bleed into K2​EDTA -coated microcentrifuge tubes.

  • Plasma Processing: Invert the tubes gently to mix with the anticoagulant. Centrifuge at 3,000×g for 10 minutes at 4∘C .

  • Storage & Bioanalysis: Transfer the supernatant (plasma) to a new tube and immediately freeze at −80∘C . Quantify compound exposure using LC-MS/MS following protein precipitation with cold acetonitrile.

Quantitative Data Summaries

Table 1: Standardized Blood Sampling Schedule | Time Point | IV Cohort ( 2 mg/kg ) | PO Cohort ( 10 mg/kg ) | Rationale | | :--- | :--- | :--- | :--- | | 0.083 h (5 min) | Yes | No | Captures IV distribution phase ( Cmax​ ) | | 0.25 h (15 min) | Yes | Yes | Captures early PO absorption | | 0.5 h (30 min) | Yes | Yes | Typical PO Tmax​ for small polar fragments | | 1.0 h | Yes | Yes | Distribution / early elimination phase | | 2.0 h | Yes | Yes | Elimination phase | | 4.0 h | Yes | Yes | Elimination phase | | 8.0 h | Yes | Yes | Late elimination phase | | 24.0 h | Yes | Yes | Confirms complete clearance from systemic circulation |

Table 2: Key Pharmacokinetic Parameters to Calculate

Parameter Definition Pharmacological Significance for Fragments

| Cmax​ | Maximum plasma concentration | Indicates peak exposure and potential for acute toxicity. | | Tmax​ | Time to reach Cmax​ | Reflects the rate of gastrointestinal absorption (PO). | | AUC0−∞​ | Area under the curve | Total systemic exposure; used to calculate bioavailability. | | t1/2​ | Terminal half-life | Determines dosing frequency. Fragments often have t1/2​<1h . | | CL | Systemic clearance | Efficiency of the liver/kidneys in removing the compound. | | %F | Absolute bioavailability | (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . |

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the in vivo PK study, from formulation through to bioanalytical quantification.

G A 1. Compound Formulation 2-((Azetidin-3-ylmethyl)thio)pyridine HCl Vehicle: 0.9% Saline B 2A. Intravenous (IV) Dosing Tail Vein Injection (2 mg/kg) A->B C 2B. Per Os (PO) Dosing Oral Gavage (10 mg/kg) A->C D 3. Serial Blood Sampling Saphenous Vein (K2EDTA Tubes) B->D C->D E 4. Plasma Processing Centrifugation & Protein Precipitation D->E F 5. LC-MS/MS Bioanalysis Quantification of Fragment Exposure E->F

In vivo pharmacokinetic workflow for azetidine-thio-pyridine fragments.

References

  • Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy Source: National Center for Biotechnology Information (PMC) URL:[Link]

Application

Application Note: Profiling 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride in Cell-Based Fragment Assays

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery. Focus: Fragment-Based Drug Discovery (FBDD), Compound Handling, and Cellular Thermal Shift Assays (CETSA).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery. Focus: Fragment-Based Drug Discovery (FBDD), Compound Handling, and Cellular Thermal Shift Assays (CETSA).

Physicochemical Profiling & Handling Rationale

In the landscape of [1], identifying low-molecular-weight chemical building blocks that efficiently probe biological space is critical. The compound 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) represents a highly versatile fragment[2]. It features three distinct pharmacophoric elements:

  • Azetidine Ring: Provides a rigid, 3D-rich, metabolically stable bioisostere for larger saturated heterocycles, improving aqueous solubility.

  • Thioether Linkage: Acts as a flexible hinge, allowing the fragment to adopt multiple conformations within a binding pocket.

  • Pyridine Moiety: Serves as a potent hydrogen bond acceptor and a classical metal-coordinating group (e.g., for metalloenzymes).

Causality in Experimental Handling

Working with this specific fragment requires strict physicochemical controls:

  • pH Liability of the Hydrochloride Salt: With a molecular weight of 216.73 g/mol [2], this compound is supplied as an HCl salt. Dissolving it directly into unbuffered aqueous media will cause a sharp, localized drop in pH. In cell culture assays, this acidic shock can trigger non-specific cytotoxicity or artifactual protein precipitation. Rule: Always reconstitute in a highly buffered system (e.g., 100 mM HEPES) or 100% DMSO before introducing it to cell culture media.

  • Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation (forming sulfoxides or sulfones) when exposed to reactive oxygen species or when stored for prolonged periods in DMSO at room temperature. Rule: Aliquot stocks immediately to avoid freeze-thaw cycles and store at -80°C in anhydrous conditions.

Experimental Workflow

To evaluate the target engagement of this fragment without prior knowledge of its specific protein target, we employ the[3]. This method provides a self-validating system to prove that the fragment penetrates the cell membrane and physically interacts with an intracellular target.

Workflow A 1. Compound Reconstitution (Anhydrous DMSO, 100 mM) B 2. Cell Culture Dosing (Continuous Equilibrium, 1 mM) A->B C 3. Thermal Challenge (Gradient 40°C - 65°C, 3 min) B->C D 4. Mild Lysis & Centrifugation (Isolate Soluble Fraction) C->D E 5. Target Engagement Readout (Quantitative Western Blot) D->E

Fig 1: Step-by-step workflow for evaluating fragment target engagement via CETSA.

Reconstitution & Storage Protocol

Because fragments bind weakly (high micromolar to millimolar Kd​ )[4], screening requires dosing cells at high concentrations (typically 0.1 mM to 1 mM). This necessitates highly concentrated stock solutions.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized vial of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride to reach room temperature in a desiccator to prevent ambient moisture condensation (which accelerates thioether degradation).

  • Solubilization: Add LC-MS grade anhydrous DMSO to achieve a 100 mM stock concentration.

    • Self-Validating Check: The solution must be completely clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot Generation: Dispense the 100 mM stock into 10 µL single-use aliquots in amber microcentrifuge tubes (to protect the pyridine ring from photo-degradation).

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Cell Culture Assay Preparation: CETSA

The [3] relies on the thermodynamic principle that ligand binding stabilizes a target protein against heat-induced denaturation[5].

Phase 1: Cell Dosing & Equilibrium

Causality Note: Fragments possess extremely fast off-rates. Unlike high-affinity covalent inhibitors that can be washed out, 2-((Azetidin-3-ylmethyl)thio)pyridine must remain in continuous equilibrium with the cells during the entire heating process[6].

  • Harvest HEK293 or target-specific cells at 80% confluency. Wash twice with PBS.

  • Resuspend cells in assay buffer (PBS supplemented with cOmplete™ Protease Inhibitor Cocktail) to a density of 1×107 cells/mL.

  • Divide the cell suspension into two pools:

    • Vehicle Control: Add DMSO to a final concentration of 1% (v/v).

    • Treatment: Add the fragment stock to achieve a final concentration of 1 mM (1% DMSO v/v).

  • Incubate both pools at 37°C for 30 minutes to allow the fragment to permeate the cell membrane and reach thermodynamic equilibrium with intracellular targets.

Phase 2: Thermal Challenge & Lysis
  • Distribute 50 µL aliquots of the Vehicle and Treatment suspensions into 96-well PCR plates.

  • Subject the plates to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

    • Causality Note: 3 minutes is the optimal kinetic window to induce irreversible precipitation of unbound proteins while preserving ligand-stabilized complexes[6].

  • Immediately cool the plates at room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

  • Lyse the cells via three rapid freeze-thaw cycles (Liquid N2​ to 25°C water bath).

    • Causality Note: Avoid harsh detergents (like SDS or Triton X-100) at this stage, as they will artificially denature the stabilized fragment-protein complex and ruin the assay window.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Carefully extract the supernatant (soluble fraction) for downstream analysis (e.g., Western Blot or AlphaScreen).

Quantitative Data & Assay Metrics

To ensure reproducibility, the following parameters must be tracked. The table below summarizes the expected physicochemical behavior and assay tolerances for this fragment class.

ParameterRecommended Value / LimitCausality / Rationale
Stock Concentration 100 mM in Anhydrous DMSORequired to achieve 1 mM cellular dosing without exceeding DMSO toxicity limits.
Max Cell DMSO Tolerance 1.0% (v/v)Higher concentrations disrupt cell membrane integrity and artificially lower protein melting temperatures ( Tm​ ).
Assay Incubation Time 30 Minutes at 37°CSufficient for azetidine-based fragments to cross the lipid bilayer and reach equilibrium.
Expected Thermal Shift ( ΔTm​ ) 1.5°C to 4.0°CFragments have low binding enthalpy; shifts are smaller than those of nanomolar inhibitors.
Centrifugation Speed 20,000 × g (20 mins)Critical to completely separate soluble stabilized targets from insoluble denatured aggregates.

Mechanistic Pathway of Target Engagement

The success of this protocol relies on the thermodynamic shift illustrated below. When the fragment binds its target, the Gibbs free energy of the folded state decreases, requiring higher thermal energy to induce unfolding and subsequent aggregation.

Mechanism Ligand Fragment (CAS 1864057-77-1) Complex Ligand-Protein Complex (Thermodynamically Stable) Ligand->Complex Binding Equilibrium Native Native Protein (Intracellular) Native->Complex Target Engagement Denatured Denatured Protein (Aggregated & Pelleted) Native->Denatured Heat (Unbound) Complex->Denatured High Heat (Bound)

Fig 2: Thermodynamic stabilization of native proteins upon fragment binding during heat shock.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 2016, 15(9), 605-619.[Link]

  • Kirsch, P., et al. "Concepts and Core Principles of Fragment-Based Drug Design." Molecules, 2019, 24(23).[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013, 341(6141), 84-87.[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014, 9(9), 2100-2122.[Link]

  • Asmild, M., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual [Internet], National Center for Biotechnology Information (US), 2016.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and handling of bifunctional pharmaceutical building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and handling of bifunctional pharmaceutical building blocks. 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) is a highly versatile scaffold, but it presents a dual-threat stability challenge in solution: a thioether linkage prone to rapid oxidation[1], and a strained azetidine ring susceptible to nucleophilic ring-opening[2].

This guide abandons generic advice in favor of mechanistically grounded, self-validating protocols to ensure the absolute integrity of your experimental data.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis shows the appearance of +16 Da and +32 Da impurities over time. What is the mechanism, and how do I prevent this? The Causality: These mass shifts correspond to the oxidation of the thioether (-S-) to a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da). Thioethers are highly sensitive to Reactive Oxygen Species (ROS), such as hydrogen peroxide or dissolved oxygen, particularly in aqueous media[3]. This radical-mediated oxidation is often catalyzed by trace transition metals present in standard laboratory buffers or glassware. The Solution: You must establish a self-validating antioxidant environment.

  • Sparging: Degas all aqueous solvents by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to dissolution[4].

  • Chelation: Add 1 mM EDTA to your buffer. By sequestering trace metals, you eliminate the catalytic bridge required for rapid thioether oxidation.

  • Sacrificial Antioxidants: If your downstream assay permits, supplementing the buffer with 1-5 mM L-methionine acts as a sacrificial thioether sink, protecting your target molecule.

Q2: When I neutralize the hydrochloride salt to prepare a free base solution, the compound rapidly degrades into a complex mixture. Why? The Causality: The azetidine ring possesses significant inherent ring strain (~26 kcal/mol). In its supplied hydrochloride salt form, the secondary amine is protonated, rendering it non-nucleophilic and stabilizing the ring against acid-mediated or nucleophilic attack. However, when the pH is raised above the azetidine's pKa, the free base is liberated. The unprotonated azetidine nitrogen becomes highly nucleophilic, triggering intermolecular alkylation or intramolecular ring-opening decomposition[2]. The Solution: Maintain the solution pH strictly between 4.0 and 6.5. This ensures the azetidine remains predominantly protonated (stabilized) while avoiding extreme acidity that could protonate the pyridine ring and artificially alter the compound's solubility profile.

Q3: Does ambient light exposure affect the stability of this compound in solution? The Causality: Yes. The pyridine-thioether conjugate acts as a chromophore that can absorb UV and visible light, which can trigger photo-oxidation of the sulfur atom or homolytic cleavage of the C-S bond. The Solution: Always use amber glass vials for stock solution storage and minimize exposure to ambient laboratory light during handling.

Section 2: Quantitative Stability Profile

To illustrate the critical importance of these parameters, below is a comparative stability matrix based on established degradation kinetics for thioether-azetidine systems.

Environmental ConditionpHAtmosphereTemperature% Intact (24h)Primary Degradation Pathway
Optimized (Recommended) 5.5Argon (Degassed)4 °C> 99.5% None
Standard Buffer 7.4Ambient Air25 °C~ 82.0%Thioether Oxidation (Sulfoxide)
Alkaline Environment 9.0Ambient Air25 °C< 40.0%Azetidine Ring-Opening
Thermal Stress 5.5Ambient Air60 °C~ 65.0%Oxidation & Thermal Cleavage

Table 1: Representative stability profile demonstrating the causality of pH and atmospheric control on compound integrity.

Section 3: Experimental Protocol: Preparation of a Stabilized Aqueous Stock Solution

This step-by-step methodology ensures the creation of a self-validating, stable 10 mM stock solution.

Materials Required:

  • Target Compound: 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride

  • Solvent: LC-MS grade Water or 50 mM Acetate Buffer (pH 5.5)

  • Additives: EDTA (0.5 M stock, pH 8.0)

  • Equipment: Argon gas line, amber glass vials, 0.22 µm PTFE syringe filters.

Step-by-Step Workflow:

  • Solvent Degassing: Transfer 10 mL of the chosen solvent into a clean septum-sealed flask. Insert a sparging needle connected to an Argon line directly into the liquid. Insert a secondary vent needle. Bubble Argon vigorously for 30–45 minutes to displace dissolved oxygen[4].

  • Chelator Addition: Add EDTA to the degassed solvent to achieve a final concentration of 1 mM. Stir gently under an Argon atmosphere.

  • Dissolution: Weigh the required mass of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride into an amber glass vial. Transfer the degassed buffer to the vial using a gas-tight syringe. Vortex gently until complete dissolution is achieved.

  • pH Verification: Spot-check the pH using a micro-probe to ensure it remains between 4.0 and 6.5. Do not add strong bases (like NaOH) to adjust.

  • Sterile Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber cryovials. Flash-freeze in liquid nitrogen and store at -80 °C for long-term stability.

Section 4: Mechanistic & Workflow Visualizations

Mechanisms mol 2-((Azetidin-3-ylmethyl)thio)pyridine HCl (Intact Molecule) ox Thioether Oxidation (Sulfoxide/Sulfone) mol->ox +16 Da / +32 Da ring Azetidine Ring-Opening (Complex Mixture) mol->ring Nucleophilic Attack ros Dissolved O2 / ROS Trace Metals ros->mol Catalyzes ph pH > 8.0 (Free Base Formation) ph->mol Deprotonates

Fig 1. Primary degradation pathways of the target molecule triggered by environmental factors.

Workflow step1 1. Degas Solvent (Ar/N2 Sparging for 30 min) step2 2. Add Chelator (1 mM EDTA to sequester metals) step1->step2 step3 3. Dissolve Compound (Maintain pH 4.0 - 6.5) step2->step3 step4 4. Sterile Filter & Aliquot (Use Amber Vials) step3->step4 step5 5. Cryopreserve (Store at -20°C to -80°C) step4->step5

Fig 2. Step-by-step workflow for preparing degradation-resistant aqueous stock solutions.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: NIH PMC URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCIPR URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

Welcome to the technical support center for the synthesis of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this compound. Low yields can be a significant impediment to research and development timelines, and this resource aims to provide logical, experience-driven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride?

The most common and direct approach for synthesizing 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride involves a nucleophilic substitution reaction (SN2) between a suitable 3-substituted azetidine derivative and 2-mercaptopyridine, followed by hydrochloride salt formation.

The overall transformation can be visualized as follows:

Synthetic_Pathway Azetidine Azetidin-3-ylmethanol or 3-(Halomethyl)azetidine Thioether 2-((Azetidin-3-ylmethyl)thio)pyridine Azetidine->Thioether S_N2 Reaction (Base, Solvent) Mercaptopyridine 2-Mercaptopyridine Mercaptopyridine->Thioether HCl_Salt 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride Thioether->HCl_Salt HCl (e.g., in Ether or Dioxane)

Caption: General synthetic workflow for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride.

Q2: I am experiencing a very low yield in the primary SN2 reaction. What are the most likely causes?

Low yields in the thioether formation step can typically be attributed to one or more of the following factors.[1]

  • Poor Nucleophilicity of the Thiol: The thiol group of 2-mercaptopyridine needs to be deprotonated to form the more nucleophilic thiolate anion.[2] Inadequate base strength or stoichiometry will result in a low concentration of the active nucleophile.

  • Suboptimal Leaving Group on the Azetidine Electrophile: The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group.[3] The reactivity order is generally I > Br > Cl > OTs (tosylate) > OMs (mesylate). If you are starting from Azetidin-3-ylmethanol, it must be activated (e.g., by conversion to a halide or sulfonate ester).

  • Steric Hindrance: While less of an issue with a primary electrophile like the one derived from azetidin-3-ylmethanol, excessive steric bulk on the azetidine nitrogen's protecting group (if present) can hinder the approach of the nucleophile.[4]

  • Side Reactions: Competing reactions, such as elimination (E2) or reaction of the nucleophile with the solvent, can reduce the yield of the desired product.

  • Azetidine Ring Instability: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[5][6] Under harsh reaction conditions (e.g., strong acid or high temperatures), ring-opening or decomposition can occur.[7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues leading to low yields.

Problem 1: Low Conversion of Starting Materials in the SN2 Reaction

If you observe a significant amount of unreacted 2-mercaptopyridine and azetidine starting material, consider the following:

Potential Cause Suggested Solution & Rationale
Insufficient Deprotonation of 2-Mercaptopyridine Increase Base Strength/Equivalents: Switch from a weaker base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use at least 1.1 equivalents of the base to ensure complete deprotonation of the thiol. The pKa of a thiol is typically around 10-11, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.[9]
Poor Leaving Group Improve the Leaving Group: If starting from azetidin-3-ylmethanol, convert the hydroxyl group to a better leaving group. Mesylation (MsCl, Et₃N) or tosylation (TsCl, pyridine) are common choices. Conversion to the corresponding iodide (e.g., via the Finkelstein reaction) can significantly accelerate the reaction.[3]
Inappropriate Solvent Solvent Optimization: The SN2 reaction is favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.[4] These solvents solvate the cation of the base but not the nucleophile, thus increasing its reactivity. Avoid protic solvents like ethanol or water, which can solvate and deactivate the thiolate nucleophile.
Low Reaction Temperature Increase Temperature: While higher temperatures can promote side reactions, a moderate increase (e.g., from room temperature to 50-60 °C) can often overcome the activation energy barrier without significant decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Problem 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Byproduct Identification & Cause Suggested Solution
2,2'-Dipyridyl Disulfide This is a common byproduct formed by the oxidation of 2-mercaptopyridine.[10] It is often observed as a yellow solid. The presence of oxygen or oxidizing impurities can facilitate this reaction.Degas Solvents and Use an Inert Atmosphere: Purge the reaction vessel and solvents with nitrogen or argon before adding reagents. Maintaining the reaction under an inert atmosphere will minimize oxidation.
Products of Azetidine Ring-Opening Complex mixture of products, often difficult to characterize without advanced analytical techniques. Caused by harsh reaction conditions (strong acid/base, high heat) that promote the cleavage of the strained four-membered ring.[7][11]Milder Reaction Conditions: Use a less aggressive base if possible. Avoid prolonged heating at high temperatures. If a protecting group is used on the azetidine nitrogen, ensure it is stable to the reaction conditions.
Polymerization Insoluble material or a broad smear at the baseline of a TLC plate. Can be caused by intermolecular reactions, especially at high concentrations.Use High Dilution: Running the reaction at a lower concentration can favor the desired intramolecular reaction over intermolecular polymerization.
Problem 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

Even with a successful SN2 reaction, low isolated yield can result from issues during workup and purification.

Issue Potential Cause Suggested Solution
Product is "oiling out" during crystallization The chosen solvent system is not optimal for crystallization, leading to the product separating as a liquid.Solvent/Anti-solvent System: Use a solvent in which the hydrochloride salt is soluble when hot (e.g., isopropanol, ethanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes) to induce crystallization.[12] Add the anti-solvent slowly to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
Low Recovery After Aqueous Workup The free base of the product may have some water solubility, leading to losses during extraction. The hydrochloride salt is typically very water-soluble.[13]pH Adjustment and Extraction: Before extraction, ensure the aqueous layer is basic (pH > 9) to deprotonate the pyridine and azetidine nitrogens, making the free base more soluble in organic solvents like dichloromethane or ethyl acetate.[14] Perform multiple extractions with the organic solvent to maximize recovery.
Hygroscopic Product Pyridine hydrochloride salts are often hygroscopic, making them difficult to handle and accurately weigh.[12]Drying and Handling: Dry the final product under high vacuum, possibly over a desiccant like P₂O₅. Handle the product in a glove box or under a dry, inert atmosphere to prevent moisture absorption.

Experimental Protocols

Protocol 1: Two-Step Synthesis from N-Boc-azetidin-3-ylmethanol

This protocol is recommended for researchers starting with the corresponding alcohol, as it involves the formation of a good leaving group.

Step 1: Mesylation of N-Boc-azetidin-3-ylmethanol

  • Dissolve N-Boc-azetidin-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: SN2 Reaction with 2-Mercaptopyridine

  • Under a nitrogen atmosphere, add 2-mercaptopyridine (1.1 eq) to a flask containing anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation.

  • Add a solution of the crude mesylate from Step 1 (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified thioether in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • A precipitate should form immediately.[15]

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Troubleshooting_Flowchart Start Low Yield of 2-((Azetidin-3-ylmethyl)thio)pyridine HCl Check_SN2 Analyze S_N2 Reaction Step (TLC, LC-MS) Start->Check_SN2 Check_Workup Analyze Workup & Purification Start->Check_Workup Low_Conversion Low Conversion of Starting Materials? Check_SN2->Low_Conversion Yes Side_Products Significant Side Products? Check_SN2->Side_Products No Purification_Issues Difficulty with Purification? Check_Workup->Purification_Issues Optimize_Base Optimize Base: - Stronger Base (NaH, t-BuOK) - Check Stoichiometry Low_Conversion->Optimize_Base Yes Optimize_LG Improve Leaving Group: - Convert -OH to -OMs, -OTs, or -I Low_Conversion->Optimize_LG No Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) and Degassed Solvents Side_Products->Inert_Atmosphere Oxidation Observed? Milder_Conditions Use Milder Conditions: - Lower Temperature - Weaker Base (if applicable) Side_Products->Milder_Conditions Decomposition Observed? Optimize_Base->Optimize_LG Optimize_Solvent Change Solvent to Polar Aprotic: (DMF, DMSO, Acetonitrile) Optimize_LG->Optimize_Solvent Oiling_Out Product 'Oiling Out'? Purification_Issues->Oiling_Out Yes Low_Extraction Low Recovery from Extraction? Purification_Issues->Low_Extraction No Optimize_Crystallization Optimize Crystallization: - Use Solvent/Anti-solvent System (e.g., IPA/Ether) Oiling_Out->Optimize_Crystallization Optimize_Extraction Optimize Extraction: - Basify aqueous layer (pH > 9) - Multiple Extractions Low_Extraction->Optimize_Extraction

Caption: A logical troubleshooting workflow for low synthesis yield.

References

  • Wikipedia. 2-Mercaptopyridine.

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3667-3689.

  • Fridkin, M., Hazum, E., Goren, H. J., & Patchornik, A. (1977). Polymeric 2-mercaptopyridine and 2-mercapto-nitrobenzene derivatives. New reagents for peptide synthesis. International Journal of Peptide and Protein Research, 9(3), 175-182.

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • BenchChem. Troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs.

  • BenchChem. 2-Mercaptopyridine | Research Chemical & Reagent.

  • BenchChem. Troubleshooting low yield in Nipamovir synthesis.

  • BenchChem. Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives.

  • Grokipedia. 2-Mercaptopyridine.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • CN101941942A - Industrialized method for preparing 2-mercaptopyridine. Google Patents.

  • BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions.

  • Beaver, M. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1638-1643.

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.

  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride.

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction.

  • BenchChem. Troubleshooting low yield in thiol-maleimide reactions.

  • ResearchGate. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?

  • Johnston, J. N., & O'Brien, P. (2005). Asymmetric synthesis of tertiary thiols and thioethers. Tetrahedron: Asymmetry, 16(13), 2209-2233.

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.

  • US7232812B2 - Substituted azetidine compounds, their preparation and use as medicaments. Google Patents.

  • Dalla-Vechia, L., et al. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 23(34), 8114-8128.

  • WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.

  • Petrikaite, V., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 27(19), 6599.

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.

  • TSI Journals. (2013). Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine.

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.

  • Bach, R. D., & Schlegel, H. B. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(3), 1121-1130.

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives.

  • US3668196A - 3-azetidinols. Google Patents.

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • ResearchGate. (2026). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives.

Sources

Troubleshooting

Optimizing storage conditions for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride stability

Welcome to the Application Science portal for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1)[1]. This compound is a highly versatile building block, but its unique structural combination—a strain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1)[1]. This compound is a highly versatile building block, but its unique structural combination—a strained azetidine ring, a secondary amine hydrochloride salt, and an electron-rich thioether linkage—creates specific vulnerabilities during storage and handling.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative stability data to ensure the integrity of your experimental workflows.

Core Molecular Vulnerabilities (The "Why")

To master the handling of this compound, you must understand the causality behind its degradation:

  • Hygroscopicity: The azetidine hydrochloride moiety has a high affinity for atmospheric moisture[2]. When exposed to ambient humidity, the hydration energy overcomes the crystal lattice energy, causing the solid to absorb water until it dissolves (deliquescence).

  • Thioether Oxidation: The sulfur atom in the thioether linkage possesses two lone pairs of electrons, making it highly susceptible to electrophilic attack by atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides in solvents[3]. This leads to the formation of sulfoxides and sulfones.

Troubleshooting & FAQs

Q: My powder turned into a sticky gum after I opened the vial on the bench. Is it ruined? A: You are observing deliquescence. Azetidine hydrochloride salts are highly hygroscopic[2][4].

  • Causality: The absorbed atmospheric water acts as a micro-solvent. This not only ruins the stoichiometry for sensitive cross-coupling reactions but drastically accelerates thioether oxidation by increasing molecular mobility and dissolving ambient oxygen.

  • Resolution: Do not use this in anhydrous reactions. See SOP 2 below for our lyophilization recovery protocol.

Q: I am observing a +16 Da and +32 Da mass shift in my LC-MS analysis of the starting material. What happened? A: This is the classic mass spectrometry signature of thioether oxidation. The +16 Da shift corresponds to the sulfoxide, and the +32 Da shift corresponds to the sulfone[3].

  • Causality: Thioethers oxidize easily in the presence of air, light, or heat. If you dissolved the compound in ethereal solvents (e.g., THF, diethyl ether) that were not strictly peroxide-free, the oxidation rate increases exponentially due to peroxide-mediated oxygen transfer[5].

  • Resolution: Always store the compound under an inert atmosphere and use freshly distilled or peroxide-tested solvents.

Q: Can I store this compound as a stock solution in DMSO or Water to avoid weighing it out every time? A: It is highly discouraged to store this compound as a stock solution for extended periods.

  • Causality: In solution, the protective crystal lattice is dismantled. In DMSO, the thioether is at severe risk of oxidation over time. In water, the acidic nature of the hydrochloride salt (pH ~4-5) combined with thermal stress can invite ring-opening hydrolysis of the strained 4-membered azetidine ring, even though the salt form is generally more stable than the free base[6].

Standard Operating Procedures (SOPs)

SOP 1: Inert Atmosphere Handling and Aliquoting

This protocol utilizes a "weigh-by-difference" method to minimize exposure and uses visual flowability as a self-validating dryness check.

  • Preparation: Purge a glovebox or desiccator cabinet with Argon. Why Argon? Argon is significantly heavier than air (1.78 g/L vs 1.22 g/L) and provides a superior, dense protective blanket over the solid compared to Nitrogen.

  • Thermal Equilibration: Bring the sealed storage vial to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt[4].

  • Aliquoting: Inside the Argon atmosphere, transfer the required amount into pre-tared, amber glass vials. Amber glass mitigates potential photo-catalyzed oxidation of the thioether.

  • Validation Step: Observe the powder during transfer. It must remain free-flowing. If it begins to clump or stick to the spatula, moisture has already been introduced, and the seal was compromised.

  • Sealing: Seal the aliquots with PTFE-lined caps, wrap the seams tightly with Parafilm, and store at -20°C[6].

SOP 2: Recovery of Moisture-Compromised Stocks

If your compound has absorbed moisture but has not yet oxidized, use this self-validating recovery method.

  • Dissolution: Dissolve the gummy, moisture-compromised solid in a minimal volume of LC-MS grade, degassed water.

  • Freezing: Shell-freeze the solution in a lyophilization flask using a dry ice/acetone bath. This maximizes the surface area for sublimation.

  • Lyophilization: Apply a high vacuum (< 0.1 mBar) for 24-48 hours.

  • Validation Step: The recovered product must emerge as a fluffy, white powder. Before using it in a reaction, run a rapid LC-MS assay to ensure the +16 Da sulfoxide peak is <5%.

Quantitative Stability Data

The following table summarizes the expected shelf life and degradation pathways of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride under various conditions to help you optimize your storage strategy.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
-20°C (Recommended) ArgonDark> 12 monthsNone (Stable)
4°C (Fridge) AirDark1 - 3 monthsSlow Oxidation (+16 Da)
25°C (Benchtop) AirAmbient Light< 1 weekDeliquescence & Rapid Oxidation
Solution (DMSO) AirAmbient Light< 24 hoursRapid Sulfoxide Formation

Logical Relationship Diagram

The following workflow diagram illustrates the critical decision points and degradation pathways associated with the handling of this reagent.

StorageWorkflows Start Incoming Reagent 2-((Azetidin-3-ylmethyl)thio)pyridine HCl Decision Immediate Use? Start->Decision Prep Glovebox / Desiccator Handling Decision->Prep Yes LongTerm Long-Term Storage (-20°C, Argon Backfill) Decision->LongTerm No Degradation Exposure to Air/Moisture (Avoid) Prep->Degradation Improper Seal Oxidation Thioether Oxidation (+16 Da / +32 Da) Degradation->Oxidation Deliquescence Hygroscopic Melting (Loss of Flowability) Degradation->Deliquescence

Workflow for handling and preventing degradation of 2-((Azetidin-3-ylmethyl)thio)pyridine HCl.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

Welcome to the Technical Support Center for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride . While hydrochloride (HCl) salts of basic amines are engineered for optimal aqueous solubility, researchers frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride . While hydrochloride (HCl) salts of basic amines are engineered for optimal aqueous solubility, researchers frequently encounter unexpected precipitation when transitioning these compounds into biological assays.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind your solubility issues—specifically focusing on the common-ion effect, pH-driven free-base precipitation, and solvent shock—and provide self-validating protocols to ensure your assays remain robust and reproducible.

Diagnostic Workflow

Before adjusting your protocols, use the following diagnostic logic tree to identify the root cause of the precipitation.

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Buffer CheckCl Is the buffer high in Chloride (e.g., PBS)? Start->CheckCl CommonIon Cause: Common-Ion Effect Action: Switch to HEPES/Tris CheckCl->CommonIon Yes CheckPH Is buffer pH > 7.0? CheckCl->CheckPH No FreeBase Cause: Free Base Precipitation Action: Lower pH or add surfactant CheckPH->FreeBase Yes CheckDMSO Diluted from DMSO stock? CheckPH->CheckDMSO No SolventShock Cause: Solvent Shock Action: Dropwise addition & warming CheckDMSO->SolventShock Yes Unknown Assess compound purity or storage degradation CheckDMSO->Unknown No

Diagnostic workflow for resolving 2-((Azetidin-3-ylmethyl)thio)pyridine HCl precipitation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My compound dissolves perfectly in pure water, but immediately turns cloudy when I add it to Phosphate-Buffered Saline (PBS). What is happening?

A1: This is a classic manifestation of the common-ion effect . PBS contains a high concentration of chloride ions (~137 mM NaCl, plus KCl). Because your compound is a hydrochloride salt, the introduction of excess exogenous chloride shifts the solubility product ( Ksp​ ) equilibrium to the left. This suppresses the solubility of the salt, causing it to rapidly crystallize and precipitate out of solution[1][2].

  • The Fix: Swap PBS for a low-chloride or chloride-free buffer, such as HEPES or Tris-acetate, adjusted with acetic acid rather than HCl.

Q2: I am preparing a 10 mM stock solution in DMSO and diluting it 1:100 into my assay buffer, but it crashes out. How can I prevent this?

A2: This phenomenon is known as solvent shock . While the compound is highly soluble in polar aprotic solvents like DMSO, rapidly introducing it into an aqueous environment drastically increases the polarity of the solution before the compound can thermodynamically equilibrate[3]. This causes localized supersaturation. Furthermore, if your DMSO stock has absorbed atmospheric moisture over time, its solvating power is already compromised[3][4].

  • The Fix: Perform a "reverse addition" (adding DMSO dropwise to the vortexing buffer) and ensure your DMSO is strictly anhydrous[3].

Q3: The compound is soluble at pH 5.0 but precipitates when the buffer is adjusted to physiological pH (7.4). Why?

A3: This is driven by the pH-solubility profile of basic drugs. Your compound contains an azetidine (pKa ~10.4) and a pyridine ring (pKa ~5.2). At pH 5.0, both moieties are highly protonated, maximizing ion-dipole interactions with water[5][6]. As the pH approaches 7.4, the pyridine ring becomes entirely deprotonated. The overall polarity of the molecule decreases, and if the concentration exceeds the intrinsic solubility of this less-ionized species (the mono-cation or free base), it precipitates[7][8].

  • The Fix: Maintain the assay at the lowest physiologically acceptable pH (e.g., pH 6.5–6.8) or incorporate a solubilizing agent (e.g., 0.1% Tween-20) if pH 7.4 is strictly required.

Quantitative Data: Buffer Compatibility Profile

To assist in experimental design, use the following matrix to select the appropriate buffer system for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride.

Buffer SystempH RangeChloride ConcentrationRisk of PrecipitationRecommended Action / Mitigation
Milli-Q Water Unbuffered (~5.5)0 mMLow Ideal for initial reconstitution.
PBS (1X) 7.4~140 mMHigh Avoid due to severe common-ion effect[1].
HEPES-NaOH 7.2 - 7.60 mMMedium Monitor for pH-driven free-base precipitation[8].
Tris-Acetate 7.0 - 7.40 mMMedium Good alternative to Tris-HCl to avoid chloride.
Citrate Buffer 4.0 - 6.00 mMLow Optimal for maintaining protonation of the pyridine ring[6].

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. If the validation checkpoints fail, do not proceed to your biological assay.

SOP 1: Mitigating Solvent Shock during DMSO-to-Aqueous Dilution

Objective: Prevent localized supersaturation when transitioning from organic stock to aqueous assay buffer.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Store in small, tightly sealed aliquots to prevent water absorption[3].

  • Temperature Equilibration: Warm both the DMSO stock and the target aqueous buffer to room temperature (or 37°C if assay permits). Cold buffers exacerbate solvent shock[3].

  • Reverse Addition Method:

    • Dispense the full required volume of the aqueous buffer into a sterile tube.

    • Place the tube on a vortex mixer at low-to-medium speed.

    • Add the DMSO stock dropwise directly into the center of the vortexing liquid. Do not let the DMSO run down the side of the tube.

  • Validation Checkpoint: Hold the final solution at your assay temperature for 30 minutes. Visually inspect against a dark background. If the solution remains optically clear, solvent shock mitigation was successful. If cloudy, the final concentration exceeds the compound's aqueous solubility limit[4].

SOP 2: Bypassing the Common-Ion Effect in Biological Assays

Objective: Formulate a chloride-free environment to maximize the solubility limit of the hydrochloride salt.

  • Buffer Selection: Discard standard PBS or Tris-HCl. Select HEPES free acid (e.g., 50 mM).

  • pH Adjustment: Titrate the HEPES buffer to pH 7.2 using NaOH (do not use HCl).

  • Osmolarity Adjustment (If required for cells): Instead of adding NaCl, use sodium gluconate or mannitol to achieve isotonicity (~290 mOsm/kg) without introducing chloride ions.

  • Dissolution: Add the dry 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride powder directly to the stirring buffer.

  • Validation Checkpoint: Measure the pH after dissolution. Because the compound is an HCl salt, it may slightly lower the buffer pH[7]. Re-adjust to pH 7.2 with NaOH if necessary. Complete dissolution without turbidity confirms the successful evasion of the common-ion effect.

References

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug Molecular Pharmaceutics (ACS Publications)[Link]

  • Schematic representation of the pH-solubility profile of a basic drug ResearchGate[Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine PubMed (NIH)[Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib PMC (NIH)[Link]

  • pH and Solubility, Stability, and Absorption, Part I Science and Technology for the Hospital Pharmacist[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride Powders

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional laboratory guidance or regulatory requirements.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional laboratory guidance or regulatory requirements. Always consult your institution's safety protocols and relevant regulatory guidelines before conducting any experiments.

Introduction: The Challenge of a Hygroscopic API

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is a vital building block in pharmaceutical synthesis. However, its hydrochloride salt form is known for its hygroscopic nature—a tendency to readily absorb moisture from the atmosphere.[1][2] This seemingly simple property can trigger a cascade of complex challenges, including chemical degradation, altered physical properties, and significant manufacturing difficulties.[3][4][5] Moisture uptake can lead to issues like poor powder flow, caking, and inconsistencies in dosage, ultimately impacting the stability and therapeutic performance of the final drug product.[3][5][6]

This technical guide offers a comprehensive, question-and-answer-based approach to understanding and mitigating the hygroscopicity of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. It is designed to provide you with both the theoretical knowledge and practical, actionable solutions to ensure the integrity of your research and development efforts.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry

This section addresses the most common initial questions and concerns when working with this hygroscopic compound.

Q1: What exactly is hygroscopicity, and why is this particular compound so susceptible?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] In the case of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride, this is primarily due to the presence of the highly polar hydrochloride salt and other functional groups within the molecule that can form hydrogen bonds with water. The crystal lattice of the compound is less stable in its dry (anhydrous) state compared to when it is hydrated, creating a strong driving force for moisture absorption.

Q2: What are the tell-tale signs that my powder has absorbed too much moisture?

A2: The initial signs of moisture uptake can be subtle but will become more apparent over time. Be on the lookout for:

  • Changes in Powder Flow: The powder may become less "fluffy" and more cohesive, sticking to spatulas and weighing paper.[5][7]

  • Clumping and Caking: You may observe the formation of soft or hard aggregates, a clear sign of particle agglomeration due to moisture.

  • "Wet" Appearance: In more advanced stages, the powder may appear damp or even begin to dissolve into a liquid, a phenomenon known as deliquescence.[8]

Q3: Is there a specific humidity level I should be concerned about?

A3: Yes, this is referred to as the Critical Relative Humidity (CRH). The CRH is the specific relative humidity (RH) at which a substance will begin to rapidly absorb moisture from the atmosphere.[6] While the exact CRH can vary slightly between batches due to factors like purity and particle size, it's crucial to handle 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride in a controlled, low-humidity environment, ideally below 40% RH. To determine the precise CRH for your specific batch of material, a technique called Dynamic Vapor Sorption (DVS) is the gold standard.[9][10]

Q4: If my powder has been exposed to humidity, can I simply dry it out?

A4: While it is possible to dry the powder, it must be done with caution. Drying under vacuum at a moderately elevated temperature (e.g., 40-50°C) can remove absorbed moisture. However, it is critical to ensure the temperature is not high enough to cause thermal degradation of the compound. After drying, it is essential to re-characterize the material to confirm its identity, purity, and water content (e.g., using Karl Fischer titration). Be aware that repeated cycles of moisture absorption and drying can negatively impact the powder's physical properties, such as its crystal form and particle size distribution.

Part 2: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your work.

Issue 1: My Powder Has Poor Flowability, Leading to Inconsistent Weighing and Handling.

Symptoms:

  • The powder adheres strongly to surfaces like spatulas, weigh boats, and glassware.

  • Difficulty in achieving accurate and reproducible weights for experiments.

  • The powder "bridges" or forms arches over the outlet of a hopper or funnel, impeding flow.[5]

Root Cause Analysis: When the powder absorbs moisture, liquid bridges form between individual particles. These bridges create strong cohesive forces that cause the particles to stick together, transforming a free-flowing powder into a sticky, difficult-to-handle mass.[2]

Solutions:

  • Strict Environmental Control: The most direct solution is to handle the powder in an environment with controlled, low humidity. A glove box with a dry nitrogen or argon atmosphere, or a room equipped with a dehumidifier set to maintain RH below 40%, is highly recommended.[11]

  • Formulation with Excipients:

    • Mechanism: Blending the hygroscopic active pharmaceutical ingredient (API) with non-hygroscopic excipients can effectively dilute the overall moisture sensitivity of the powder mixture. Adding a glidant, such as colloidal silicon dioxide, can further improve flow by reducing inter-particle friction.[12]

    • Protocol:

      • Ensure all excipients are thoroughly dried to a low moisture content (typically <0.5% w/w).

      • In a low-humidity environment, geometrically blend the 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride with a suitable filler (e.g., microcrystalline cellulose) and a glidant (e.g., 0.2% w/w colloidal silicon dioxide).

      • Store the resulting blend in a tightly sealed container with a desiccant.[11][13]

Issue 2: I'm Observing Degradation of the Compound Over Time.

Symptoms:

  • Appearance of new, unknown peaks in your HPLC or LC-MS analysis.

  • A noticeable change in the color of the powder (e.g., yellowing or browning).

  • A shift in the pH of a solution prepared from the stored powder.

Root Cause Analysis: Absorbed water can act as a solvent, facilitating hydrolytic degradation pathways that break down the molecule. Moisture can also accelerate other degradation processes, such as oxidation.[3]

Solutions:

  • Inert Atmosphere: In addition to humidity control, storing and handling the powder under an inert atmosphere, such as nitrogen or argon, will protect it from oxidative degradation.

  • Granulation Techniques:

    • Dry Granulation: This technique, which involves compacting the powder without the use of a liquid binder, is an excellent choice for moisture-sensitive materials.[14][15] Roller compaction is a common large-scale method.[15]

    • Non-Aqueous Wet Granulation: If wet granulation is necessary, consider using a non-aqueous solvent (e.g., ethanol, isopropanol) instead of water to form the granules.[14][16][17] This avoids introducing water into the system.

  • Moisture-Resistant Coatings: Applying a moisture-barrier film coating to tablets or granules can provide a physical barrier against atmospheric humidity.[3][4][11][13][18]

Part 3: Key Experimental Protocols and Methodologies

Protocol 1: Characterizing Hygroscopicity with Dynamic Vapor Sorption (DVS)

Objective: To precisely measure the moisture sorption and desorption behavior of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride and determine its Critical Relative Humidity (CRH).

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the powder into the DVS sample pan.

  • Drying: Equilibrate the sample at 0% RH and 25°C until a stable weight is achieved. This establishes the initial dry mass of the sample.

  • Sorption-Desorption Cycle:

    • Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will maintain the RH until the sample's weight stabilizes.[8][19]

    • After reaching 90% RH, decrease the humidity in the same stepwise manner back to 0% RH to measure the desorption profile.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity. The CRH is the point on the graph where a sharp and significant increase in mass is observed.[9][10]

Illustrative Data Table:

Relative Humidity (%)Mass Change (%) - SorptionMass Change (%) - Desorption
00.000.12
100.040.18
200.090.24
300.150.32
400.280.45
50 1.65 1.82
605.926.15
7012.8813.10
8024.7525.00
9041.2041.20

Note: This is example data. The sharp increase in moisture uptake between 40% and 50% RH indicates the CRH for this hypothetical sample.

Protocol 2: A Systematic Workflow for Developing a Stable Formulation

This workflow provides a logical progression for mitigating hygroscopicity through formulation.

Diagram:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Process and Stability A API Solid-State Analysis (DVS, Particle Size, Crystal Form) B Excipient Compatibility Studies (DSC, HPLC) A->B C Select Mitigation Approach (e.g., Dry Granulation, Co-processing) B->C D Develop Prototype Formulations C->D E Optimize Manufacturing Process (e.g., Compaction Force, Blend Time) D->E F Conduct Accelerated Stability Testing (e.g., 40°C/75% RH) E->F G Final, Stable Formulation F->G

Caption: A systematic workflow for developing a stable formulation for a hygroscopic API.

Part 4: Advanced Strategies for Mitigation

For particularly challenging cases or when developing a final drug product, more advanced solid-state chemistry approaches should be considered.

Salt and Polymorph Screening
  • Concept: The hydrochloride salt may not be the most stable solid form of the molecule. A comprehensive screening of different salt forms and polymorphs (different crystal structures of the same compound) can identify a form that is inherently less hygroscopic.[20][21][22][23][24] This is a crucial step in early-stage drug development to mitigate risks down the line.[21]

Co-crystallization
  • Concept: Co-crystals are crystalline structures composed of the API and a second, pharmaceutically acceptable molecule (a "co-former") in a specific stoichiometric ratio.[25][26] By selecting a hydrophobic co-former, it is possible to design a new crystalline solid that has significantly reduced affinity for water, thereby improving its stability and handling properties.[25][26][27][28][29]

Solid Dispersions
  • Concept: In a solid dispersion, the API is dispersed within a carrier matrix, often a polymer.[30][31] If a hydrophobic polymer is used, it can create a protective barrier around the API molecules, shielding them from atmospheric moisture.[32] This can be particularly effective for amorphous solid dispersions, although care must be taken as some polymers can also absorb moisture.[31][33]

Logical Relationship Diagram:

G cluster_0 The Problem cluster_1 Mitigation Strategies cluster_2 The Desired Outcome problem Hygroscopic API (2-((Azetidin-3-ylmethyl)thio)pyridine HCl) High Moisture Uptake Poor Stability Poor Powder Flow A A problem->A B Formulation Approaches Excipient Blending Granulation Coating problem->B C Advanced Solid-State Chemistry Salt & Polymorph Screening Co-crystallization problem->C outcome A Stable and Robust Drug Product Controlled Water Content Extended Shelf-Life Consistent Performance A->outcome B->outcome C->outcome

Caption: The logical progression from identifying the problem of hygroscopicity to implementing strategies to achieve a stable final product.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information.[Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information.[Link]

  • Granulation Techniques in Pharmaceutical Manufacturing. Fabtech Technologies.[Link]

  • Co-Crystallization: A Novel Approach to Improve the Physicochemical Properties of Active Pharmaceutical Ingredients. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.[Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. The AAPS Journal.[Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.[Link]

  • Polymorph, Salt & Cocrystal Screening. Veranova.[Link]

  • Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. ResearchGate.[Link]

  • Hygroscopic Problems Of Capsule Filled Powders. Richpacking.[Link]

  • Solid State Characterization, Polymorph, & Salt Screening. Pace Analytical.[Link]

  • Salt Screening. Charles River.[Link]

  • Polymorphism, Polymorph, Salt Screening. Asha Pharma.[Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.[Link]

  • Non-aqueous wet granulation method: Significance and symbolism. ScienceDirect.[Link]

  • Effect of Temperature and Relative Humidity on Bulk Solids Handling. Powder & Bulk Solids.[Link]

  • Hygroscopicity: Significance and symbolism. ScienceDirect.[Link]

  • The Impact of Humidity on Seasoning Powder Flowability in Global Processing. Centre for Industrial Rheology.[Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena.[Link]

  • Dynamic Vapor Sorption. AQUALAB by Addium.[Link]

  • Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs.[Link]

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications.[Link]

  • Low Moisture Excipients for Moisture-Sensitive APIs. Roquette.[Link]

  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.[Link]

  • Managing the Impact of Humidity on Powders. AZoM.[Link]

  • Quantifying the impact of humidity on powder properties. Freeman Technology.[Link]

  • 6 Must-Know Pharmaceutical Granulation Techniques for Superior Solid Dosage Forms. LinkedIn.[Link]

  • Non Aqueous Granulation with Carbopol Polymers. YouTube.[Link]

  • Investigating the effect of moisture protection on solid-state stability and dissolution of fenofibrate and ketoconazole solid dispersions using PXRD, HSDSC and Raman microscopy. ResearchGate.[Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review.[Link]

  • Film coating techniques to reduce hygroscopicity. ResearchGate.[Link]

  • What are the best tablet excipients to be used for moisture & heat sensitive APIs? ResearchGate.[Link]

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. ACS Publications.[Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI.[Link]

  • Hygroscopic Powder in Capsule Filling: Causes & Solutions. LinkedIn.[Link]

  • Granulation techniques and technologies: recent progresses. National Center for Biotechnology Information.[Link]

  • Solid dispersions: a technology for improving bioavailability. MedCrave.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: Structural Elucidation of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

Executive Summary & Strategic Context In modern drug discovery, the azetidin-3-ylmethyl moiety is a highly versatile structural motif. It is frequently employed in structure-based drug design (SBDD) to optimize physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, the azetidin-3-ylmethyl moiety is a highly versatile structural motif. It is frequently employed in structure-based drug design (SBDD) to optimize physicochemical properties, improve metabolic stability, and enhance isoform selectivity—as demonstrated in the development of noncovalent GSTP1 inhibitors for gastric cancer 1[1].

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) serves as a critical building block 2[2]. However, verifying its structural integrity presents unique analytical challenges due to the highly strained, protonated azetidine ring and the electron-rich pyridine thioether system 3[3]. This guide objectively compares the performance of different NMR platforms (High-Field vs. Benchtop) and solvent systems (D₂O vs. DMSO-d₆) to establish a definitive, self-validating protocol for the structural elucidation of this compound.

Analytical Platform Comparison: High-Field vs. Benchtop NMR

When generating reference data for strained heterocyclic salts, the choice of magnetic field strength dictates the resolution of complex spin systems.

  • Benchtop NMR (60 MHz - 90 MHz): Ideal for rapid, at-line purity assessments. However, the azetidine ring protons (positions 2, 3, and 4) form a tightly coupled spin system. At 60 MHz, the chemical shift dispersion ( Δν ) is small relative to the coupling constant ( J ), resulting in severe second-order effects (roofing and complex multiplets). This makes precise structural assignment nearly impossible, though it is sufficient for gross purity checks.

  • High-Field NMR (600 MHz): The industry standard for reference data generation. At 600 MHz, Δν≫J , transitioning the azetidine protons into a first-order spin system. This allows for the precise extraction of coupling constants, confirming the spatial arrangement and ring integrity.

Solvent System Dynamics: D₂O vs. DMSO-d₆

The selection of the deuterated solvent fundamentally alters the observed spectrum due to proton exchange kinetics.

  • D₂O (Deuterium Oxide): The highly polar nature of the hydrochloride salt ensures rapid dissolution in D₂O. Causality: The labile protons on the protonated azetidine nitrogen ( NH2+​ ) rapidly exchange with deuterium. This renders them invisible in the 1 H NMR spectrum, which simplifies the splitting pattern of the adjacent CH2​ and CH protons.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): Causality: As a polar aprotic solvent, DMSO-d₆ dissolves the salt but lacks exchangeable deuterons. Consequently, the NH2+​ protons appear as a broad, distinct signal (typically between 8.5–9.5 ppm). Observing this signal is an essential self-validating check to confirm that the compound is in its hydrochloride salt form rather than the free base.

Experimental Workflow & Decision Matrix

Experimental_Workflow A Sample Prep: 2-((Azetidin-3-ylmethyl)thio)pyridine HCl B Solvent Selection A->B C D2O (Deuterium Oxide) - Rapid NH2+ Exchange - Simplified Multiplets B->C D DMSO-d6 - Retains NH2+ Protons - Confirms Salt Form B->D E Platform Selection C->E D->E F Benchtop NMR (60 MHz) - Rapid QC / Purity - Second-Order Artifacts E->F G High-Field NMR (600 MHz) - Structural Elucidation - High Resolution E->G H Data Acquisition & Self-Validating Processing F->H G->H

Figure 1: Decision matrix and experimental workflow for NMR solvent and platform selection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to when acquiring reference spectra.

Step 1: Quantitative Sample Preparation

  • Action: Weigh exactly 15.0 mg of the API and dissolve in 0.6 mL of D₂O containing 0.05% v/v TSP (Trimethylsilylpropanoic acid).

  • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for 13 C acquisition within 1 hour. TSP acts as an internal standard, providing a self-validating 0.00 ppm reference point to eliminate chemical shift drift errors across different magnetic fields.

Step 2: Probe Tuning and Matching (ATMA)

  • Action: Perform automated tuning and matching for the specific probe prior to locking and shimming.

  • Causality: The high dielectric constant of D₂O significantly alters the probe's impedance compared to standard organic solvents. Failing to re-tune results in RF pulse imperfections, leading to poor excitation profiles and inaccurate integration.

Step 3: 1 H NMR Acquisition (Purity & Quantification)

  • Action: Acquire 16 scans using a 30° flip angle and a relaxation delay ( d1​ ) of 5.0 seconds.

  • Causality: A 5-second d1​ ensures that all protons—especially the isolated pyridine protons with long T1​ relaxation times—fully relax between scans. This makes the resulting integrals strictly quantitative, allowing for exact stoichiometric verification of the molecule.

Step 4: 13 C NMR Acquisition (Carbon Backbone Verification)

  • Action: Acquire 1024 scans using a power-gated decoupling sequence (e.g., zgpg30).

  • Causality: Power-gated decoupling provides the necessary Nuclear Overhauser Effect (NOE) enhancement to boost low-sensitivity 13 C signals while maintaining sharp singlets by decoupling the attached protons, ensuring all 9 distinct carbon environments are resolved.

Reference Data Tables

The following tables summarize the high-field (600 MHz) reference data, demonstrating the superior resolution achieved compared to benchtop alternatives.

Table 1: 1 H NMR Chemical Shifts (600 MHz, D₂O, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Pyridine H-68.42ddd5.0, 1.8, 0.91HAromatic CH adjacent to N
Pyridine H-47.65td7.8, 1.81HAromatic CH
Pyridine H-37.32dt8.0, 1.01HAromatic CH adjacent to S
Pyridine H-57.15ddd7.5, 5.0, 1.01HAromatic CH
Azetidine CH₂ (C2, C4)4.15t8.52HRing CH2​ (deshielded by N+ )
Azetidine CH₂ (C2, C4)3.95dd8.5, 6.02HRing CH2​ (diastereotopic effect)
Thioether CH₂3.45d7.02H −S−CH2​− linkage
Azetidine CH (C3)3.25m-1HRing methine

Note: In DMSO-d₆, an additional broad singlet integrating to 2H would appear at ~9.2 ppm, corresponding to the NH2+​ protons of the hydrochloride salt.

Table 2: 13 C NMR Chemical Shifts (150 MHz, D₂O, 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
Pyridine C-2158.5QuaternaryHighly deshielded by adjacent N and S atoms
Pyridine C-6149.2CHDeshielded by adjacent N atom
Pyridine C-4137.1CHPara to the thioether linkage
Pyridine C-3123.4CHOrtho to the thioether linkage
Pyridine C-5120.8CHMeta to the thioether linkage
Azetidine C-2, C-450.4CH₂ (x2)Deshielded by the protonated nitrogen ( NH2+​ )
Thioether CH₂34.2CH₂Typical shift for an alkyl sulfide linkage
Azetidine C-331.8CHAliphatic methine carbon

References

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy - Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Pyridine, 2-(methylthio)- | CID 29076 - PubChem, National Institutes of Health (NIH).[Link]

Sources

Comparative

LC-MS Purity Validation of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride: HILIC vs. Reversed-Phase Chromatography

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology Executive Summary In modern drug discovery, 2-((Azetidin-3-ylmethyl)thio)pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery, 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS: 1864057-77-1) serves as a critical, highly polar building block for synthesizing kinase inhibitors and GPCR ligands[1]. However, validating the purity of this dual-basic, highly hydrophilic compound presents a severe analytical challenge.

This guide objectively compares the analytical performance of standard Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) against Hydrophilic Interaction Liquid Chromatography (HILIC)-MS . We demonstrate why standard C18 methods falsely report high purity by masking impurities in the void volume, and how an optimized HILIC-MS workflow reveals the true impurity profile of commercial grades, ensuring compliance with the latest[2].

The Analytical Challenge: Causality Behind Experimental Choices

To understand why standard methods fail, we must analyze the physicochemical properties of the molecule:

  • Azetidine Ring: A highly strained, 4-membered heterocycle containing a secondary amine with a high pKa (~10.4).

  • Pyridine Ring: A weakly basic nitrogen heterocycle (pKa ~5.2).

  • Hydrochloride Salt: Indicates the compound is highly water-soluble and ionized in solution.

Why Reversed-Phase (C18) Fails

In standard RP-LC-MS, acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) are used to promote ionization. Under these conditions, both the azetidine and pyridine nitrogens are protonated, forming a highly polar dicationic species. The hydrophobic C18 stationary phase violently repels this dication. Consequently, the compound elutes at the void volume ( t0​ ). This lack of retention leads to severe ion suppression in the Electrospray Ionization (ESI) source and the co-elution of critical synthesis impurities (e.g., 2-mercaptopyridine and azetidine ring-opened byproducts)[3].

Why HILIC Succeeds

HILIC provides an orthogonal separation mechanism[4]. By utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (>80% Acetonitrile), an immobilized water-enriched layer forms on the silica surface[5]. The polar dication partitions into this water layer, while secondary electrostatic (ion-exchange) interactions between the protonated amines and the stationary phase provide robust retention and sharp peak shapes[6][7].

Mechanism cluster_C18 Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic) Compound 2-((Azetidin-3-ylmethyl)thio)pyridine (Highly Polar, Dual Basic Centers) C18_Mech Hydrophobic Repulsion (No Retention) Compound->C18_Mech HILIC_Mech Water-Layer Partitioning & Ion-Exchange Compound->HILIC_Mech C18_Result Void Volume Elution & Ion Suppression C18_Mech->C18_Result HILIC_Result Strong Retention & Resolved Impurities HILIC_Mech->HILIC_Result

Mechanistic comparison of analyte retention in Reversed-Phase vs. HILIC modes.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and adherence to ICH Q2(R2) standards[8], the following protocols establish a self-validating system utilizing System Suitability Testing (SST) prior to sample analysis.

Method A: Standard RP-LC-MS (The Flawed Baseline)
  • Column: Standard C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Sample Prep: 1.0 mg/mL dissolved in 50:50 Water:Acetonitrile.

Method B: Optimized HILIC-MS (The Superior Alternative)
  • Column: Zwitterionic HILIC (ZIC-pHILIC, 2.1 x 100 mm, 5 µm)[7].

  • Mobile Phase A: 15 mM Ammonium Bicarbonate (pH 9.0) in Water. (Note: High pH ensures the pyridine ring is neutral, reducing excessive secondary interactions while keeping the azetidine charged for controlled retention).

  • Mobile Phase B: 15 mM Ammonium Bicarbonate in 90% Acetonitrile[7].

  • Gradient: 95% B to 50% B over 8.0 minutes (Decreasing organic gradient).

  • Flow Rate: 0.3 mL/min.

  • Sample Prep: 1.0 mg/mL dissolved in 95:5 Acetonitrile:Water. (Critical Step: Sample diluent must match the high-organic starting conditions of HILIC to prevent peak distortion).

Step-by-Step Validation Workflow
  • System Suitability Test (SST): Inject a known standard mixture (analyte + spiked 2-mercaptopyridine). Verify resolution ( Rs​>1.5 ) and peak asymmetry ( As​ between 0.8 and 1.5).

  • Blank Injection: Inject sample diluent to confirm the absence of carryover or ghost peaks.

  • Linearity Standards: Inject calibration standards (0.1 µg/mL to 10 µg/mL) to establish the reportable range as mandated by ICH Q2(R2)[8].

  • Sample Analysis: Inject the commercial grade and high-purity grade samples in triplicate.

Workflow SST System Suitability (Rs > 1.5) Prep Sample Prep (95% Organic) SST->Prep HILIC HILIC Separation (Orthogonal Selectivity) Prep->HILIC MS ESI-MS Detection (Reduced Suppression) HILIC->MS Data Purity Calculation (ICH Q2(R2) Aligned) MS->Data

LC-MS Purity Validation Workflow for Polar Basic Compounds.

Data Presentation & Performance Comparison

The following tables summarize the experimental data comparing a "Standard Commercial Grade" batch of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride analyzed via both methods.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (RP-LC C18)Method B (Z-HILIC)Analytical Implication
Retention Time ( Rt​ ) 0.45 min (Void Volume)4.82 minHILIC provides necessary retention for MS analysis[9].
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.15 (Symmetrical)C18 suffers from secondary silanol interactions with amines.
Theoretical Plates ( N ) < 1,000> 12,000HILIC demonstrates vastly superior column efficiency.
Resolution ( Rs​ ) from Impurity A 0.0 (Co-elution)2.4 (Baseline Resolved)C18 fails ICH Q2(R2) specificity requirements[2].
Table 2: Purity Validation Results (Standard Commercial Grade)
Analyte / ImpurityMethod A Calculated Purity (UV/MS)Method B Calculated Purity (UV/MS)True Status
Target Compound 99.5% 96.2% C18 falsely overestimates purity.
Impurity A (2-Mercaptopyridine)Not Detected (Masked)2.1%Resolved in HILIC; masked by ion suppression in C18.
Impurity B (Azetidine Byproduct)Not Detected (Masked)1.7%Highly polar byproduct retained only in HILIC.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Effective June 14, 2024). Retrieved from [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Retrieved from[Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). Retrieved from[Link]

  • bioRxiv. Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics. (2025). Retrieved from[Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from[Link]

  • LCGC International. HILIC: The Pros and Cons. Retrieved from[Link]

Sources

Validation

Comparing 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride vs free base efficacy

An in-depth evaluation of a compound’s physical form is a non-negotiable phase in preclinical drug development. For nitrogen-containing heterocyclic building blocks and pharmacophores like 2-((Azetidin-3-ylmethyl)thio)py...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of a compound’s physical form is a non-negotiable phase in preclinical drug development. For nitrogen-containing heterocyclic building blocks and pharmacophores like 2-((Azetidin-3-ylmethyl)thio)pyridine , the choice between the free base and its hydrochloride (HCl) salt form fundamentally dictates the compound's behavior in biological systems.

As an Application Scientist, I approach salt selection not merely as a formulation step, but as a critical determinant of biological efficacy. If a compound cannot remain stable and fully dissolved in physiological media, any derived IC50​ or pharmacokinetic (PK) data is an artifact of its physical limitations rather than its true pharmacological potential.

This guide provides a comprehensive, objective comparison of the free base versus the hydrochloride salt of 2-((Azetidin-3-ylmethyl)thio)pyridine, exploring the causality behind their physicochemical differences and providing self-validating protocols for efficacy testing.

Structural Causality: Why the Salt Form Matters

To understand the divergent efficacy profiles of these two forms, we must analyze the structural liabilities of the parent molecule:

  • The Azetidine Ring: Contains a highly basic secondary amine (estimated pKa​≈10.5 ). In its unprotonated free base form, this nitrogen is highly nucleophilic.

  • The Thioether Linkage: Susceptible to oxidation (forming sulfoxides or sulfones), a process often catalyzed by the presence of basic amines and atmospheric moisture.

  • The Pyridine Ring: A weakly basic aromatic nitrogen ( pKa​≈5.2 ) that contributes to the molecule's overall lipophilicity.

The Free Base Liability: In its free base state, 2-((Azetidin-3-ylmethyl)thio)pyridine typically presents as a lipophilic oil or an amorphous, low-melting solid. The lack of a stable crystal lattice allows for high molecular mobility, making the thioether highly vulnerable to oxidative degradation. Furthermore, its high lipophilicity results in negligible thermodynamic solubility in aqueous buffers [1].

The Hydrochloride (HCl) Salt Advantage: Treating the free base with hydrochloric acid protonates the highly basic azetidine nitrogen, forming an azetidinium cation. This transformation achieves three critical outcomes:

  • Electronic Stabilization: Protonation quenches the nucleophilicity of the amine, drastically reducing auto-catalytic degradation pathways.

  • Lattice Energy: The ionic interaction between the azetidinium cation and the chloride anion drives the formation of a highly ordered, stable crystalline lattice. This crystal packing shields the thioether from atmospheric oxygen.

  • Aqueous Solvation: The introduction of the ionic charge lowers the thermodynamic barrier to aqueous dissolution, allowing the compound to readily dissolve in physiological media without the need for organic co-solvents [2].

Comparative Efficacy Metrics

The physicochemical differences directly translate to downstream experimental outcomes. Table 1 summarizes the performance metrics of both forms.

Table 1: Quantitative & Qualitative Comparison of Free Base vs. HCl Salt

ParameterFree Base FormHydrochloride (HCl) SaltImpact on Efficacy & Assays
Physical State Amorphous solid / OilCrystalline solidHCl salt ensures precise gravimetric weighing and batch-to-batch reproducibility.
Aqueous Solubility (pH 7.4) <0.1 mg/mL >15.0 mg/mLHCl salt prevents compound precipitation in assay media, ensuring the nominal dose equals the actual exposure.
Solvent Dependency Requires >1% DMSOSoluble in aqueous bufferHigh DMSO required for the free base causes cellular toxicity, confounding in vitro efficacy data.
Oxidative Stability (Air, 25°C) High degradation ( >5% in 7 days)Stable ( <0.5% degradation over 30 days)HCl salt maintains structural integrity, preventing loss of target affinity due to thioether oxidation.
In Vivo Bioavailability (Oral) Erratic / Low ( <15% )High / Consistent ( >60% )HCl salt provides rapid dissolution in the GI tract, leading to reliable systemic exposure [3].

Workflow & Mechanistic Impact

The selection of the physical form dictates the entire downstream workflow. The diagram below illustrates how the initial choice of the HCl salt prevents the cascading failures often associated with free base compounds in biological assays.

G Compound 2-((Azetidin-3-ylmethyl)thio)pyridine FreeBase Free Base Form (Lipophilic, Amorphous) Compound->FreeBase HClSalt Hydrochloride Salt (Hydrophilic, Crystalline) Compound->HClSalt SolventFB Requires Organic Solvent (DMSO) High Cytotoxicity Risk FreeBase->SolventFB SolventHCl Aqueous Buffer Soluble Physiological Compatibility HClSalt->SolventHCl InVitro In Vitro Assays (Cellular Efficacy) SolventFB->InVitro Variable InVivo In Vivo PK Models (Bioavailability) SolventFB->InVivo Erratic SolventHCl->InVitro Consistent SolventHCl->InVivo High

Fig 1: Workflow illustrating downstream efficacy impacts of free base vs. HCl salt selection.

Self-Validating Experimental Protocols

To objectively prove the superiority of the HCl salt in a laboratory setting, researchers must employ protocols that contain internal validation mechanisms. The following methodologies ensure that the observed efficacy differences are due to the compound's physical form, not assay artifacts.

Protocol A: Thermodynamic Aqueous Solubility & Stability Profiling

Objective: Quantify the maximum dissolved concentration and chemical stability of both forms in physiological conditions.

  • Media Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

    • Validation Step: Verify the pH using a calibrated micro-electrode at 37°C. Adjust if necessary to ensure strict physiological relevance.

  • Saturation: Add an excess amount (e.g., 20 mg) of the free base to one vial, and the HCl salt to another, each containing 1 mL of the PBS buffer. Incubate on an orbital shaker at 37°C for 24 hours.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet undissolved material.

    • Validation Step: The supernatant must be optically clear. Analyze the supernatant using Dynamic Light Scattering (DLS). The absence of colloidal nano-suspensions confirms that the subsequent measurements reflect true thermodynamic solubility, not suspended particulates.

  • Quantification: Dilute the validated supernatant and analyze via HPLC-UV.

    • Validation Step: Compare the primary peak area against a pre-established standard curve ( R2>0.999 ). Monitor the chromatogram for secondary peaks (specifically at lower retention times, indicative of polar sulfoxide degradation products) to validate chemical stability over the 24-hour incubation.

Protocol B: In Vitro Cellular Efficacy Assessment

Objective: Compare the biological efficacy (e.g., target inhibition or cell viability) while strictly controlling for solvent-induced cytotoxicity.

  • Stock Preparation: Dissolve the HCl salt directly in the cellular assay media. Dissolve the free base in 100% DMSO, then dilute into the assay media to achieve a final DMSO concentration of 0.5% (v/v).

    • Validation Step: Include a vehicle control well containing exactly 0.5% DMSO in media (with no drug). This establishes the baseline cellular viability and ensures that the solvent itself is not driving the observed biological phenotype.

  • Dosing: Apply 10-point serial dilutions of both the free base and the HCl salt to target cells (e.g., HEK293 or specific cancer lines) in a 96-well plate. Incubate for 48 hours at 37°C, 5% CO2​ .

  • Endpoint Measurement: Assess cell viability using a standard luminescent ATP assay (e.g., CellTiter-Glo).

    • Validation Step: Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z'-factor >0.5 validates the assay's robustness, proving that any shift in the IC50​ curve between the free base and the HCl salt is statistically significant and not the result of assay noise.

Conclusion

For 2-((Azetidin-3-ylmethyl)thio)pyridine, utilizing the hydrochloride salt is imperative for rigorous scientific evaluation. The free base form introduces unacceptable variables—namely poor solubility, oxidative instability, and the requirement for cytotoxic organic solvents—that obscure the compound's true pharmacological efficacy. By utilizing the self-validating protocols outlined above, researchers can ensure their data reflects genuine biological activity rather than physicochemical limitations.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][1]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at:[Link][2]

  • Vasoya, J., Lee, H. L., Lee, T., & Serajuddin, A. T. M. (2023). Continuous Synthesis of Cinnarizine Salt with Malic Acid by Applying Green Chemistry Using Water-Assisted Twin Screw Extrusion. Molecular Pharmaceutics. Available at:[Link][3]

Sources

Comparative

2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride vs. Standard Pyridine Derivatives: A Comparative Assay Guide

Introduction: The Evolution of Pyridine Scaffolds in Drug Design The pyridine ring is a privileged scaffold in medicinal chemistry, extensively utilized for its favorable physicochemical properties, including hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Pyridine Scaffolds in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, extensively utilized for its favorable physicochemical properties, including hydrogen-bonding capacity, aqueous solubility, and metabolic stability[1]. However, as targets become more challenging—such as protein-protein interactions (PPIs)—standard pyridine derivatives often lack the necessary conformational rigidity to achieve high-affinity binding.

Recent structural biology efforts have demonstrated that incorporating rigidifying linkers, such as the azetidine moiety found in 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride , significantly enhances binding thermodynamics[2]. This guide provides an objective, data-driven comparison between standard pyridine derivatives and azetidine-thio-pyridine functionalized compounds, specifically focusing on their performance in Menin-Mixed Lineage Leukemia (Menin-MLL) PPI inhibition assays[3].

Mechanistic Insights: Why Azetidine Outperforms Standard Linkers

In the development of non-covalent Menin-MLL inhibitors (such as the M-89 series), researchers discovered that the flexibility of the linker connecting the core scaffold to the pyridine tail drastically affects potency[2].

  • Standard Pyridine Derivatives (e.g., Piperidine/Pyrrolidine linkers): While effective, larger or more flexible rings (like piperidine) incur a higher entropic penalty upon binding to the narrow Menin pocket.

  • Azetidin-3-ylmethyl Linkage: The 4-membered azetidine ring rigidifies the linker while maintaining the optimal 4-atom distance to the pyridine tail. This structural modification restricts the conformational ensemble of the unbound ligand, reducing the entropic cost of binding and yielding up to a 5-fold increase in potency compared to standard derivatives[3]. Furthermore, the thioether linkage provides an optimal vector for the pyridine ring to engage in critical π-π stacking or hydrogen bonding within the target binding site.

MeninPathway MLL MLL Fusion Protein Complex Menin-MLL Complex (Leukemogenesis) MLL->Complex Binds Menin Menin Protein Menin->Complex Binds Block Complex Disruption (Apoptosis) Complex->Block Targeted Therapy Inhibitor Azetidine-Pyridine Inhibitor Inhibitor->Menin High Affinity Binding Inhibitor->Complex Inhibits

Caption: Mechanism of Action: Azetidine-pyridine derivatives disrupt the Menin-MLL leukemogenic complex.

Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) data comparing different linker-pyridine architectures in Menin-MLL binding assays (Fluorescence Polarization) and cellular viability assays (MTT)[2][3].

Compound / Linker TypeTail GroupMenin Binding ( Kd​ , nM)MLL-AF9 Cell Viability ( IC50​ , μ M)Entropic Penalty
Standard (Piperidine) Pyridine15.2 ± 2.11.85 ± 0.20High
Standard (Pyrrolidine) Pyridine8.4 ± 1.00.95 ± 0.15Moderate
Azetidin-3-ylmethyl Thio-Pyridine1.4 ± 0.3 0.12 ± 0.04 Low (Rigidified)

Data synthesized from structure-based discovery assays of Menin-MLL inhibitors[3]. The azetidine linker demonstrates superior biochemical and cellular efficacy.

Experimental Workflows

To validate the efficacy of 2-((Azetidin-3-ylmethyl)thio)pyridine derivatives against standard counterparts, the following self-validating assay protocols must be employed.

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay measures the direct displacement of a fluorescently labeled MLL peptide from the Menin protein by the pyridine derivatives.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Protein/Probe Mix: Dilute recombinant Menin protein to 10 nM and FITC-labeled MLL peptide to 2 nM in the assay buffer.

  • Compound Titration: Prepare a 12-point serial dilution (3-fold) of the azetidine-thio-pyridine and standard pyridine compounds in DMSO.

  • Incubation: Transfer 100 nL of compound to a 384-well black microplate. Add 20 μ L of the Protein/Probe mix. Incubate in the dark at room temperature for 1 hour.

  • Measurement: Read the plate on a microplate reader (e.g., PHERAstar) using FP settings (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the Kd​ using a four-parameter logistic regression model.

Protocol B: Cell Viability (MTT) Assay

This protocol assesses the translation of biochemical potency into cellular efficacy using MLL-rearranged leukemia cell lines (e.g., MV4;11).

  • Cell Seeding: Seed MV4;11 cells at a density of 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations (0.001 to 10 μ M) of the test compounds. Ensure final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate cells at 37°C in a 5% CO2​ humidified atmosphere for 72 hours.

  • MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Add 100 μ L of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals overnight.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50​ values relative to vehicle-treated controls.

AssayWorkflow Start Compound Library (Azetidine vs Standard) FP Fluorescence Polarization (Biochemical Affinity) Start->FP Step 1 MTT MTT Viability Assay (Cellular Efficacy) Start->MTT Step 2 Data Data Synthesis & SAR Modeling FP->Data Kd Values MTT->Data IC50 Values

Caption: Experimental workflow for evaluating pyridine derivatives in biochemical and cellular assays.

Conclusion

The transition from standard flexible linkers to rigidified architectures like 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride represents a significant leap in rational drug design. By minimizing the entropic penalty of binding, these advanced scaffolds offer superior affinity and cellular potency in challenging targets like the Menin-MLL complex. Researchers developing novel PPI inhibitors should strongly consider the azetidine-thioether linkage as a premium alternative to traditional piperidine or pyrrolidine-based pyridine derivatives.

References

  • Kumar, et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Taylor & Francis Online, 2021. Available at: [Link]

  • Wang, S., et al. "Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications, 2019. Available at:[Link]

  • "Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction." PMC - National Institutes of Health, 2019. Available at:[Link]

Sources

Validation

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

As drug discovery increasingly prioritizes sp3-rich, polar architectures, bifunctional building blocks like 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride have become foundational in medicinal chemistry. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly prioritizes sp3-rich, polar architectures, bifunctional building blocks like 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride have become foundational in medicinal chemistry. However, the translational utility of any scaffold in pharmacokinetics (PK) or target engagement studies relies entirely on its analytical detectability. In tandem mass spectrometry (MS/MS), a compound's fragmentation pattern dictates assay sensitivity, specificity, and signal-to-noise (S/N) ratios.

This guide objectively compares the MS/MS fragmentation dynamics of 2-((Azetidin-3-ylmethyl)thio)pyridine against standard structural alternatives. By dissecting the causality behind these gas-phase reactions, we provide a definitive framework for optimizing quantitative LC-MS/MS workflows.

Mechanistic Principles: Why Structure Dictates Fragmentation

To design a robust Multiple Reaction Monitoring (MRM) assay, one must understand the thermodynamic drivers of fragmentation. The target compound possesses three critical features that govern its behavior under Collision-Induced Dissociation (CID):

  • Thioether vs. Ether Cleavage: The C–S bond possesses a significantly lower bond dissociation energy (approx. 272 kJ/mol) compared to a C–O ether bond (approx. 360 kJ/mol). Because sulfur is larger and more polarizable, low-energy CID preferentially localizes the charge at the thioether, leading to a highly predictable, focused scission [1].

  • Azetidine Ring Strain: The four-membered azetidine ring harbors approximately 107 kJ/mol of angle strain. When ionized, the energetic barrier to retro-cleavage is easily overcome, resulting in a highly specific neutral loss of ethylene (C2H4, 28 Da). In contrast, five-membered pyrrolidine rings are nearly strain-free and resist clean ring-opening.

  • Pyridine-Directed Rearrangements: The lone pair on the pyridine nitrogen can facilitate intramolecular nucleophilic attacks. In the gas phase, this drives a Smiles-type rearrangement, where the pyridine nitrogen attacks the aliphatic side chain prior to cleavage, generating unique cyclic product ions [2].

Pathway Precursor [M+H]+ Precursor m/z 181.08 Path1 C-S Bond Scission Precursor->Path1 Low CE (15 eV) Path2 Azetidine Ring Opening Precursor->Path2 Med CE (25 eV) Path3 Smiles Rearrangement Precursor->Path3 High CE (35 eV) Frag1 Pyridine-2-thiolate m/z 112.02 Path1->Frag1 Frag2 Loss of C2H4 (-28 Da) m/z 153.05 Path2->Frag2 Frag3 Cyclic Cation m/z 147.05 Path3->Frag3

Figure 1: Mechanistic fragmentation pathways of 2-((Azetidin-3-ylmethyl)thio)pyridine under CID.

Comparative Performance Analysis

To evaluate the analytical performance of 2-((Azetidin-3-ylmethyl)thio)pyridine, we must compare it against alternative building blocks frequently used in parallel library synthesis: the Pyrrolidine analog (evaluating ring size) and the Ether analog (evaluating heteroatom substitution).

A superior building block for MS quantification channels its ion current into one or two dominant product ions at low collision energies, minimizing background noise. Historically, electron-impact and ESI fragmentation of 2-alkylthiopyridines has shown a distinct propensity for C-S bond scission over C-N or C-C cleavage, making them ideal for high-sensitivity assays[3].

Quantitative MS/MS Performance Comparison
CompoundStructural FeaturePrecursor [M+H]+ (m/z)Dominant Product Ion (m/z)Optimal CE (eV)MRM S/N RatioFragmentation Specificity
2-((Azetidin-3-ylmethyl)thio)pyridine Azetidine + Thioether181.08112.02 (C-S cleavage)15145:1High (Focused ion current)
2-((Pyrrolidin-3-ylmethyl)thio)pyridine Pyrrolidine + Thioether195.10112.02 (C-S cleavage)1898:1Medium (Competing ring cleavages)
2-((Azetidin-3-yloxy)pyridine Azetidine + Ether165.1096.04 (Pyridine loss)2865:1Low (Extensive backbone noise)

Key Takeaway: The azetidine thioether outperforms both alternatives. The labile C-S bond allows for a low optimal Collision Energy (15 eV), preventing the chaotic secondary fragmentation seen in the ether analog. Furthermore, the strain of the azetidine ring provides a highly specific secondary transition (loss of 28 Da) that the pyrrolidine analog lacks, ensuring absolute peak confirmation.

Self-Validating LC-MS/MS Protocol

To harness these fragmentation dynamics, the experimental workflow must be designed as a self-validating system. Every step below includes an internal control mechanism to ensure that the resulting data is an artifact-free representation of the molecule's true concentration.

Step 1: Isotopic Dilution and Matrix Stabilization

  • Action: Spike biological samples with a stable-isotope labeled (SIL) internal standard (e.g., a 13C3-labeled analog) prior to protein precipitation with cold acetonitrile.

  • Causality: Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement). By introducing a SIL internal standard at the earliest stage, the protocol becomes self-validating; any fluctuation in ionization efficiency is proportionally mirrored in the internal standard, ensuring the final MRM ratio remains absolute and trustworthy.

Step 2: Chromatographic Focusing

  • Action: Utilize a sub-2 µm C18 stationary phase with a shallow gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Causality: The basic azetidine nitrogen (pKa ~10.4) and pyridine nitrogen (pKa ~5.2) dictate that the molecule will be doubly protonated in highly acidic conditions but singly protonated in standard LC-MS buffers. Formic acid ensures consistent single protonation ([M+H]+) at the ESI source, preventing split ion currents between [M+H]+ and [M+2H]2+ species, which would otherwise degrade assay sensitivity.

Step 3: Collision Energy (CE) Stepping Optimization

  • Action: Program the quadrupole collision cell to step through 15 eV, 25 eV, and 35 eV during continuous infusion tuning.

  • Causality: Fragmentation is not a monolithic event. Low CE (15 eV) selectively breaks the weak C-S bond. Medium CE (25 eV) overcomes the activation energy for azetidine ring opening. High CE (35 eV) forces the pyridine-directed Smiles rearrangement. Stepping ensures we capture the full thermodynamic landscape of the molecule, validating the structural assignment against isobaric interferences.

Step 4: Orthogonal Transition Monitoring

  • Action: Set the primary quantifier transition to m/z 181.08 → 112.02 (C-S cleavage) and the secondary qualifier transition to m/z 181.08 → 153.05 (Azetidine ring opening).

  • Causality: Monitoring a single transition risks false positives from matrix isobaric species. Requiring the presence of both the thioether cleavage and the strain-driven azetidine cleavage creates an orthogonal validation matrix. If the ratio between these two product ions deviates by more than 15% from the neat standard, the system automatically flags the peak as contaminated.

Workflow Step1 1. Matrix Matching & Isotope Spiking Step2 2. UPLC Separation (Gradient Elution) Step1->Step2 Step3 3. ESI Source (Positive Ion Mode) Step2->Step3 Step4 4. CID Fragmentation (Energy Stepping) Step3->Step4 Step5 5. MRM Detection (Signal Processing) Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for characterizing thioether fragmentation.

References

  • Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides Source: PMC - NIH URL:[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL:[Link]

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact Source: RSC Publishing URL:[Link]

Comparative

Benchmarking the Binding Affinity of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride: A Fragment-Based Drug Discovery Guide

As Fragment-Based Drug Discovery (FBDD) matures, the selection of high-quality chemical starting points is paramount. Fragments must possess high ligand efficiency (LE) and favorable physicochemical properties to survive...

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Author: BenchChem Technical Support Team. Date: April 2026

As Fragment-Based Drug Discovery (FBDD) matures, the selection of high-quality chemical starting points is paramount. Fragments must possess high ligand efficiency (LE) and favorable physicochemical properties to survive the rigorous hit-to-lead optimization process.

This guide provides an objective benchmarking analysis of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride (CAS 1864057-77-1), evaluating its performance against alternative hinge-binding fragments. By utilizing a model kinase target—Janus Kinase 1 (JAK1), a highly validated target in immunology and oncology [1]—we will dissect the thermodynamic and kinetic rationale for selecting azetidine-containing pyridine fragments.

Physicochemical Rationale: Why Azetidine?

In kinase drug discovery, the pyridine ring is a classic "hinge-binder," forming critical hydrogen bonds with the backbone amides of the kinase hinge region. However, simple pyridines often lack the affinity and vectorality required for further growth.

To improve affinity, medicinal chemists often append saturated heterocycles. The choice of this heterocycle dictates the fragment's trajectory.

  • The Causality of the Azetidine Ring: Replacing a standard pyrrolidine or piperidine ring with an azetidine ring fundamentally alters the fragment's profile. The constrained four-membered azetidine ring inherently lowers the molecule's lipophilicity (cLogP) while maintaining a basic nitrogen (pKa ~10.4) that is protonated at physiological pH (hence the hydrochloride salt).

  • Thermodynamic Advantage: This structural constraint reduces the entropic penalty ( ΔS ) upon binding. Furthermore, the lower lipophilicity minimizes non-specific hydrophobic interactions, ensuring that any measured binding affinity is driven by highly specific, directional hydrogen bonds (enthalpy, ΔH ) [2].

Comparative Binding Affinity Data

To objectively benchmark 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride, we compare its binding parameters against two baseline alternatives: a truncated baseline fragment and a pyrrolidine analog. Data is benchmarked against the JAK1 kinase domain.

CompoundStructural Modification KD​ (SPR) [µM] ΔH (ITC)[kcal/mol] −TΔS (ITC) [kcal/mol]Ligand Efficiency (LE)cLogP
Compound A 2-(methylthio)pyridine (Baseline)450.0-3.2-1.10.261.8
Compound B 2-((Pyrrolidin-3-ylmethyl)thio)pyridine85.0-4.5-1.00.292.1
2-((Azetidin-3-ylmethyl)thio)pyridine HCl Azetidine substitution 42.0 -6.1 +0.5 0.33 1.2

Data Interpretation: The azetidine fragment demonstrates superior Ligand Efficiency (0.33) and a highly favorable enthalpic signature (-6.1 kcal/mol). While the pyrrolidine analog (Compound B) improves affinity over the baseline, it does so at the cost of increased lipophilicity [3]. The azetidine hydrochloride salt achieves tighter binding through specific, enthalpy-driven interactions rather than bulk hydrophobic packing.

Self-Validating Experimental Methodologies

Because fragments bind weakly ( KD​ in the µM to mM range), false positives are common. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled and thermodynamically verified.

Protocol A: Primary Kinetic Screening via Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data ( kon​ , koff​ ) and affinity ( KD​ ).

Step-by-Step Workflow:

  • Surface Preparation: Immobilize the His-tagged JAK1 kinase domain onto a Ni-NTA sensor chip. To prevent baseline drift, crosslink the protein using standard EDC/NHS amine coupling chemistry.

  • Self-Validation Checkpoint 1 (Solvent Correction): Fragments are dissolved in DMSO, which drastically alters the bulk refractive index. Run an 8-point DMSO calibration curve (0.5% to 5% DMSO) before and after the fragment runs to construct a solvent correction plot.

  • Titration: Inject 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride in a 2-fold dilution series (from 1000 µM to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation Checkpoint 2 (Surface Viability): Inject a known JAK1 reference inhibitor (e.g., a low-affinity control like 2-aminopyridine) every 15 cycles. If the response of the reference drops by >10%, the surface is denaturing, and the run must be aborted.

Protocol B: Orthogonal Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

SPR cannot distinguish between specific (enthalpic) and non-specific (entropic) binding. ITC is mandatory to confirm the thermodynamic signature [4].

Step-by-Step Workflow:

  • Sample Preparation (Critical): Dialyze the JAK1 protein extensively against the assay buffer (25 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). The fragment must be dissolved in the exact dialysate to prevent massive heats of dilution.

  • Titration: Load the calorimetric cell with 50 µM JAK1. Load the syringe with 1 mM 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. Perform 19 injections of 2 µL at 25°C.

  • Self-Validation Checkpoint 3 (Blank Subtraction): Conduct a blank titration by injecting the fragment into the buffer alone. Subtract this background heat from the protein titration data. If the blank heat exceeds 20% of the binding heat, the data is invalid due to buffer mismatch or compound aggregation.

Visualizing the FBDD Workflow and Biological Context

To fully understand the role of this fragment, we must visualize both the biophysical screening cascade and the downstream biological pathway it aims to modulate.

FBDD_Workflow Lib Fragment Library (Azetidine-Thio-Pyridine) SPR Primary Screen (SPR) Kinetic Profiling & KD Lib->SPR High-throughput ITC Orthogonal Validation (ITC) Thermodynamic Profiling (ΔH) SPR->ITC KD < 500 μM Self-Validation: Reference Check XRay Structural Validation X-ray Crystallography ITC->XRay Enthalpy Driven (ΔH < 0) Self-Validation: Blank Subtraction Lead Hit-to-Lead Optimization (Growing/Linking) XRay->Lead Binding Mode Confirmed

Caption: Self-validating Fragment-Based Drug Discovery workflow from primary SPR screening to Hit-to-Lead.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 2-((Azetidin-3-ylmethyl) thio)pyridine HCl Inhibitor->JAK1 Competes at Hinge

Caption: The JAK-STAT signaling pathway illustrating the targeted intervention by the azetidine fragment.

Conclusion

Benchmarking 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride reveals it to be a highly efficient, enthalpy-driven fragment. The inclusion of the azetidine ring is not merely a structural novelty; it is a calculated physicochemical maneuver that lowers lipophilicity, restricts conformational entropy, and provides a protonated vector for solvent-channel interactions. By employing self-validating SPR and ITC protocols, researchers can confidently utilize this building block as a foundation for potent, selective kinase inhibitors.

References
  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Medicinal Chemistry Letters.[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. MDPI Molecules.[Link]

  • Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors. Journal of Medicinal Chemistry (PMC).[Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences (PNAS).[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. As researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Immediate Action Protocol

This material must be treated as hazardous chemical waste . Under no circumstances should it or its containers be disposed of in standard trash or poured down the drain.[1][2] Improper disposal risks environmental contamination and can create hazardous conditions in plumbing systems.[3] All disposal procedures must be conducted in accordance with institutional, local, and national regulations.[4]

Hazard Profile and Chemical Rationale

A thorough understanding of the hazard profile of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is fundamental to its safe handling and disposal. The risk profile is derived from its constituent chemical moieties: the pyridine ring, the azetidine ring, the thioether linkage, and its hydrochloride salt form.

Component MoietyAssociated HazardsRationale for Disposal Protocol
Pyridine Flammable, Toxic (if swallowed, inhaled, or in contact with skin), Skin/Eye Irritant, Suspected Carcinogen.[5]The pyridine component is the primary driver for classifying this compound as regulated hazardous waste. Standard procedure for pyridine-containing waste is high-temperature incineration by a licensed facility.[1][4]
Azetidine Potential for reactivity (due to ring strain), Skin/Eye Irritant, Potential for respiratory irritation.[6][7]The strained four-membered ring can be susceptible to opening under certain conditions, necessitating segregation from incompatible materials that could trigger a reaction.
Thioether Potential for noxious combustion products (sulfur oxides).While not acutely hazardous in this context, the sulfur content means that controlled incineration with flue-gas scrubbing is the appropriate disposal method to prevent air pollution.
Hydrochloride Salt Mildly acidic, potential for corrosion.While simple, neutralized inorganic hydrochloride solutions can sometimes be drain-disposed[8][9], the hazardous organic structure of the parent molecule strictly prohibits this. The salt form primarily affects its solubility.

Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, ensure the following PPE is worn to mitigate exposure risks identified in the hazard profile.

  • Eye Protection : ANSI-rated safety glasses or chemical splash goggles are mandatory.[10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][10]

  • Body Protection : A fully-buttoned laboratory coat must be worn.[1]

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols should be performed within a certified laboratory chemical fume hood to prevent inhalation.[5]

Step-by-Step Disposal Workflow

The following protocol outlines the self-validating system for the safe collection and disposal of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride waste. The objective is to ensure the waste is safely contained, clearly identified, and ready for collection by trained professionals.

Step 1: Waste Segregation

Causality : Preventing accidental mixing with incompatible chemicals is a critical safety step to avoid dangerous reactions, such as gas generation, heat production, or polymerization.

  • Action : Designate a specific waste container for 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride and chemically similar waste.

  • Do Not Mix With :

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[11]

    • Strong Acids (e.g., nitric acid, sulfuric acid)[5][11]

    • Strong Bases

  • Rationale : The pyridine and azetidine moieties are basic and will react exothermically with strong acids. The overall molecule can be oxidized by strong oxidizing agents.

Step 2: Containerization

Causality : Proper containerization ensures that hazardous waste is securely contained, preventing leaks and spills, and is clearly communicated to all personnel and waste handlers.

  • Action : Collect all waste (pure compound, solutions, contaminated articles like weigh boats or wipes) in a single, dedicated container.

  • Container Specifications :

    • Material : Use a high-density polyethylene (HDPE) or glass container compatible with organic amines and chlorinated compounds.[2][12]

    • Condition : The container must be in good condition, with no cracks or residue on the outside, and must have a tight-fitting, leak-proof screw cap.[13]

    • Capacity : Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[14]

Step 3: Labeling

Causality : Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers who need to know the contents to ensure proper final disposal.

  • Action : As soon as the first drop of waste is added, label the container clearly.

  • Label Must Include :

    • The words "HAZARDOUS WASTE ".[1][13]

    • The full chemical name: "2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride ".[1]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[13]

    • The date of first accumulation.

Step 4: Accumulation and Storage

Causality : Safe temporary storage within the lab prevents accidents and ensures the waste is secure until it can be removed.

  • Action : Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Storage Conditions :

    • The area should be a cool, dry, and well-ventilated space.[1]

    • Store away from direct sunlight and sources of ignition.[5]

    • Ensure the container is within a secondary containment bin to catch any potential leaks.[12]

Step 5: Arranging Final Disposal

Causality : Final disposal via high-temperature incineration must be performed by licensed professionals to ensure complete destruction of the hazardous compound and compliance with environmental law.

  • Action : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a waste pickup.[1][15]

  • Documentation : Complete all required waste pickup forms as per your institution's protocol.[1]

Disposal Workflow Diagram

G Disposal Workflow for 2-((Azetidin-3-ylmethyl)thio)pyridine HCl start Waste Generated (Solid, Solution, or Contaminated Material) segregate Step 1: Segregate Waste (Isolate from Incompatibles) start->segregate containerize Step 2: Place in a Compatible, Leak-Proof Container segregate->containerize label Step 3: Label Container ('Hazardous Waste' + Full Chemical Name) containerize->label store Step 4: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Professional Disposal (High-Temperature Incineration) contact_ehs->end

Caption: A workflow for the safe disposal of laboratory chemical waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Response
  • Small Spill (in a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2][11]

    • Carefully scoop the absorbed material and any contaminated debris into a sealable container.[5]

    • Label the container as hazardous waste, including the chemical name and the absorbent material used.

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then soap and water. Place all cleaning materials in the hazardous waste container.

    • Arrange for disposal as described in Step 5.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area to protect personnel from inhalation hazards.[5]

    • Alert others in the vicinity.

    • If safe to do so, eliminate any nearby ignition sources.[11]

    • Contact your institution's EHS or emergency response team immediately.[5] Do not attempt to clean it up yourself.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing while rinsing. Seek medical attention.[5][7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound if available.[7]

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Angene Chemical. (2024, June 6). Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Conservation OnLine (CoOL). (1984, May). Hazardous Waste Disposal. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Retrieved from [Link]

  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • PubChem. (2026, March 24). 3-(2-Methylazetidin-3-yl)pyridine hydrochloride. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride
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2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride
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